HIV-1 inhibitor-45
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H24N4O8S |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonyl-N-(furan-2-ylmethyl)-1-(3,4,5-trihydroxybenzoyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C23H24N4O8S/c24-15-3-5-17(6-4-15)36(33,34)26-7-8-27(23(32)14-10-19(28)21(30)20(29)11-14)18(13-26)22(31)25-12-16-2-1-9-35-16/h1-6,9-11,18,28-30H,7-8,12-13,24H2,(H,25,31) |
InChI Key |
RBSXWZYRKATMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=C(C=C2)N)C(=O)NCC3=CC=CO3)C(=O)C4=CC(=C(C(=C4)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HIV-1 Inhibitor-45
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of HIV-1 inhibitor-45, a potent and selective non-nucleoside inhibitor of the HIV-1 Ribonuclease H (RNase H) enzyme. This document details the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to characterize this compound. Visual representations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its function.
Core Mechanism of Action: Targeting HIV-1 RNase H
This compound, also identified as compound IA-6 in some literature, exerts its antiviral effect by specifically targeting the RNase H domain of the HIV-1 reverse transcriptase (RT) enzyme.[1] RNase H is critical for the viral replication cycle, where it selectively degrades the RNA strand of RNA:DNA hybrids formed during reverse transcription. By inhibiting this enzymatic activity, this compound disrupts the processing of the viral genome, ultimately halting the replication process. The primary mechanism involves the chelation of divalent metal ions, typically Mg²⁺, within the RNase H active site. These metal ions are essential for catalysis, and their sequestration by the inhibitor renders the enzyme inactive.
The inhibitor is part of a class of galloyl derivatives designed to mimic the binding of the substrate to the active site. Molecular modeling studies suggest that this compound interacts with key amino acid residues in the RNase H active site, further stabilizing its binding and preventing the substrate from accessing the catalytic core.
Quantitative Data Summary
The inhibitory and cytotoxic activities of this compound have been quantified through various in vitro assays. The key parameters are summarized below for easy comparison.
| Parameter | Value | Cell Line | Description |
| IC₅₀ | 0.067 µM | - | The half-maximal inhibitory concentration against the enzymatic activity of HIV-1 RNase H.[1] |
| CC₅₀ | 24.7 µM | MT-4 | The half-maximal cytotoxic concentration, indicating the concentration at which 50% of the host cells are killed.[1] |
| Papp | < 0.48 x 10⁻⁶ cm/s | Caco-2 | The apparent permeability coefficient, indicating poor cell permeability.[1] |
Signaling and Interaction Pathways
The following diagram illustrates the proposed binding mechanism of this compound within the active site of HIV-1 RNase H, leading to the inhibition of its enzymatic function.
Caption: Binding of this compound to the RNase H active site.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
HIV-1 RNase H Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the enzymatic activity of RNase H by monitoring the cleavage of a fluorescently labeled RNA/DNA hybrid substrate.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
FRET-labeled RNA/DNA hybrid substrate (e.g., 5'-fluorescein-labeled RNA annealed to a 3'-quencher-labeled DNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted inhibitor or DMSO (for control).
-
Add 80 µL of a solution containing the recombinant HIV-1 RT in assay buffer to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the FRET-labeled RNA/DNA hybrid substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for fluorescein) over a period of 60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the RNase H activity.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the RNase H FRET inhibition assay.
Antiviral Activity Assay in Cell Culture
This assay determines the efficacy of this compound in preventing viral replication in a cellular context.
Materials:
-
MT-4 cells (or other susceptible human T-cell line)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
This compound
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted inhibitor to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
The reduction in p24 antigen levels in the presence of the inhibitor compared to the untreated control indicates antiviral activity.
-
Calculate the EC₅₀ value, the concentration of the inhibitor that reduces viral replication by 50%.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the inhibitor on the viability of the host cells to determine its therapeutic window.
Materials:
-
MT-4 cells
-
RPMI 1640 medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Add serial dilutions of this compound to the cells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (e.g., 4-5 days).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
References
HIV-1 Inhibitor-45 as a Potent RNase H Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HIV-1 inhibitor-45, a novel and potent inhibitor of the essential HIV-1 Ribonuclease H (RNase H) enzyme. This document details the inhibitor's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the assays used in its evaluation.
Introduction to HIV-1 RNase H as a Therapeutic Target
The reverse transcriptase (RT) of the human immunodeficiency virus type 1 (HIV-1) is a critical enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. The RT possesses two key enzymatic functions: a DNA polymerase activity and an RNase H activity. While numerous approved antiretroviral drugs target the polymerase function, the RNase H domain remains a largely unexploited therapeutic target.[1] The RNase H activity is essential for viral replication as it degrades the RNA strand of the RNA:DNA hybrid intermediate, a necessary step for the synthesis of the second DNA strand.[1] Therefore, inhibitors of RNase H present a promising avenue for the development of new anti-HIV-1 therapies, particularly in the context of emerging drug resistance to existing treatments.
This compound: A Profile
This compound, also identified as compound IA-6, is a galloyl derivative that has demonstrated potent inhibitory activity against the HIV-1 RNase H enzyme.[2] Its mechanism of action is believed to involve the chelation of the two divalent metal ions (typically Mg²⁺) present in the active site of the RNase H domain.[1] This action prevents the enzyme from effectively hydrolyzing the RNA strand of the RNA:DNA hybrid, thereby halting the reverse transcription process.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, cytotoxicity, and permeability.
| Parameter | Value | Assay | Reference |
| IC₅₀ (HIV-1 RNase H Inhibition) | 0.067 µM | Enzymatic Inhibition Assay | [2] |
| CC₅₀ (Cytotoxicity) | 24.7 µM | MTT Assay (MT-4 cells) | [2] |
| Apparent Permeability Coefficient (Papp) | < 0.48 x 10⁻⁶ cm/s | Caco-2 Permeability Assay | [2] |
Table 1: In Vitro Activity and Properties of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
HIV-1 RNase H Inhibition Assay
This assay is designed to measure the inhibitory effect of a compound on the enzymatic activity of HIV-1 RNase H.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
RNA:DNA hybrid substrate (e.g., 20-mer RNA labeled with a fluorophore at the 5' end and a quencher at the 3' end, annealed to a complementary 20-mer DNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Test compound (this compound) dissolved in DMSO
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the RNA:DNA hybrid substrate at a final concentration of 50 nM.
-
Add varying concentrations of this compound (typically from a serial dilution) to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding recombinant HIV-1 RT to a final concentration of 10 nM.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxicity of the test compound on a cell line, in this case, MT-4 cells.
Materials:
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Test compound (this compound) dissolved in DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a cell-free control (medium only).
-
Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.[2]
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Caco-2 Permeability Assay
This assay evaluates the permeability of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound (this compound)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with pre-warmed HBSS.
-
For apical-to-basolateral (A-to-B) permeability, add the test compound (at a final concentration of, for example, 10 µM) to the apical side and fresh HBSS to the basolateral side.
-
For basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (basolateral for A-to-B, apical for B-to-A).
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
Visualizations
HIV-1 Reverse Transcription and Inhibition
The following diagram illustrates the key steps of HIV-1 reverse transcription and the point of inhibition by this compound.
Caption: HIV-1 Reverse Transcription Pathway and Inhibition Point.
Experimental Workflow: RNase H Inhibition Assay
This diagram outlines the workflow for determining the IC₅₀ of this compound against RNase H.
Caption: Workflow for RNase H Inhibition Assay.
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram details the workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion
This compound represents a promising lead compound in the development of novel anti-HIV-1 therapeutics targeting the viral RNase H enzyme. Its potent inhibitory activity in the nanomolar range highlights its potential. However, its poor cell permeability presents a significant challenge for its development as a clinical candidate.[2] Future research should focus on optimizing the structure of this galloyl derivative to improve its pharmacokinetic properties while retaining its high potency against HIV-1 RNase H. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and further investigate this class of inhibitors.
References
The Structure-Activity Relationship of HIV-1 Inhibitor-45: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of HIV-1 inhibitor-45, a potent inhibitor of the HIV-1 Ribonuclease H (RNase H) enzyme. This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.
Core Compound Profile: this compound (IA-6)
This compound, also referred to as compound IA-6, is a novel galloyl derivative characterized by its potent and specific inhibition of the RNase H activity of the HIV-1 reverse transcriptase (RT).[1] While exhibiting strong enzymatic inhibition, its development as an antiviral agent is hampered by poor cell permeability.[1]
Key Quantitative Data Summary
| Compound | RNase H IC50 (µM) | Cytotoxicity CC50 (µM) | Apparent Permeability (Papp) (cm/s) | Antiviral Activity |
| This compound (IA-6) | 0.067 | > 20 | < 0.48 x 10-6 | Not significant in cell culture |
| II-25 (Precursor) | ~0.72 | > 20 | Poor | Weak |
| β-thujaplicinol (Reference) | ~2.01 | Not reported | Not reported | Not reported |
Table 1: Summary of the biological and pharmacokinetic properties of this compound and related compounds. Data sourced from Zhang et al. (2022).[1]
Structure-Activity Relationship (SAR) Analysis
The development of this compound stemmed from a precursor galloyl derivative, II-25, which showed moderate RNase H inhibitory activity. The core hypothesis for improving potency was the addition of hydrophobic "wings" to the piperazine ring of the galloyl scaffold. This modification aimed to enhance interactions with the enzyme's active site.[1]
Compound IA-6 emerged as the most potent analog, being approximately 11 and 30 times more potent than its precursor II-25 and the reference inhibitor β-thujaplicinol, respectively. The significant increase in potency is attributed to the specific hydrophobic moieties attached. Molecular modeling studies have indicated a strong hydrophobic interaction between the furylmethylaminyl group of IA-6 and the side chain of the Histidine 539 (His539) residue within the RNase H active site. This interaction is crucial for the compound's high inhibitory activity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Chemical Synthesis of "Double-Winged" Galloyl Derivatives
The synthesis of the target compounds, including IA-6, follows a multi-step procedure starting from commercially available reagents. The general scheme involves the formation of a galloyl core which is then coupled with a piperazine linker. The final "double-winged" structures are achieved by attaching various hydrophobic groups to the piperazine ring. The detailed synthetic route and characterization of each compound are provided in the supplementary information of the primary literature.
HIV-1 RNase H Inhibition Assay
The inhibitory activity against HIV-1 RNase H is determined using a biochemical assay that measures the cleavage of a radiolabeled RNA:DNA hybrid substrate.
-
Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase (containing the RNase H domain) is purified. A synthetic RNA:DNA hybrid substrate is prepared with a radiolabel on the RNA strand.
-
Inhibition Assay: The assay is performed in a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent. The enzyme is pre-incubated with varying concentrations of the inhibitor.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the RNA:DNA hybrid substrate. After a defined incubation period at 37°C, the reaction is terminated by the addition of EDTA.
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The extent of RNA cleavage is quantified using a phosphorimager.
-
IC50 Determination: The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC50) is calculated from the dose-response curves.
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed using a cell viability assay, typically with MT-4 cells.
-
Cell Culture: MT-4 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period of 3 to 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
CC50 Determination: The cytotoxic concentration that reduces cell viability by 50% (CC50) is calculated from the dose-response curves.
Caco-2 Permeability Assay
The intestinal permeability of the compounds is evaluated using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points. The transport from the basolateral to the apical side (B to A) is also measured to assess active efflux.
-
Quantification: The concentration of the compound in the collected samples is determined by a suitable analytical method, such as LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.
Caption: Mechanism of HIV-1 RNase H inhibition by this compound.
Caption: Logical workflow of the SAR study for this compound.
Caption: Overall experimental workflow for the evaluation of this compound.
References
In Vitro Antiviral Profile of HIV-1 Inhibitor-45: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antiviral activity of HIV-1 inhibitor-45, a potent antagonist of the HIV-1 Ribonuclease H (RNase H) enzyme. This document collates critical quantitative data, detailed experimental methodologies, and visual representations of workflows and mechanisms to support ongoing research and development in the field of antiretroviral therapeutics.
Core Efficacy and Toxicity Data
This compound, also identified as compound IA-6, demonstrates significant potency against its designated viral target with a favorable in vitro toxicity profile. The key quantitative metrics are summarized below, providing a clear comparative overview of its activity.[1]
| Compound | Assay | Cell Line | Parameter | Value (μM) | Reference |
| This compound (IA-6) | HIV-1 RNase H Inhibition | - | IC50 | 0.067 ± 0.02 | Zhang L, et al. 2022[1] |
| This compound (IA-6) | Cytotoxicity | MT-4 | CC50 | > 20 | Zhang L, et al. 2022[1] |
| β-thujaplicinol (Control) | HIV-1 RNase H Inhibition | - | IC50 | ~2.01 | Zhang L, et al. 2022[1] |
| II-25 (Precursor) | HIV-1 RNase H Inhibition | - | IC50 | ~0.74 | Zhang L, et al. 2022[1] |
Mechanism of Action: Targeting HIV-1 RNase H
This compound functions by inhibiting the RNase H activity of the HIV-1 reverse transcriptase (RT). RNase H is a critical enzyme in the viral replication cycle, responsible for degrading the viral RNA from the RNA:DNA hybrid that is formed during reverse transcription. By blocking this activity, the inhibitor effectively halts the process of proviral DNA synthesis, thus preventing the establishment of a productive infection. Molecular modeling studies suggest that this compound achieves its potent inhibitory effect through a strong hydrophobic interaction between its furylmethylaminyl group and the side chain of the His539 residue within the RNase H active site.[1]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the antiviral activity and cytotoxicity of this compound.
HIV-1 Ribonuclease H (RNase H) Inhibition Assay
This assay quantifies the ability of the inhibitor to block the enzymatic activity of HIV-1 RNase H.
-
Enzyme and Substrate Preparation:
-
Recombinant HIV-1BH10 RT is expressed and purified.
-
A fluorescently labeled RNA:DNA hybrid substrate is utilized. This typically consists of a 5'-fluorophore-labeled RNA strand annealed to a 3'-quencher-labeled DNA strand. In the absence of RNase H activity, the proximity of the quencher to the fluorophore results in a low fluorescence signal.
-
-
Reaction Mixture:
-
The reaction is conducted in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT), and 50 mM KCl.
-
Varying concentrations of this compound are pre-incubated with the HIV-1 RT enzyme.
-
-
Assay Procedure:
-
The reaction is initiated by the addition of the RNA:DNA hybrid substrate.
-
The mixture is incubated at 37°C.
-
RNase H activity leads to the cleavage of the RNA strand, causing the fluorophore to be released from the proximity of the quencher, resulting in an increase in fluorescence.
-
Fluorescence is measured kinetically over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
The percent inhibition for each inhibitor concentration is determined relative to a no-inhibitor control.
-
The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Anti-HIV-1 Activity Assay in MT-4 Cells
This cell-based assay determines the efficacy of the inhibitor in preventing HIV-1 replication in a human T-cell line.
-
Cell Culture and Virus:
-
MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
A laboratory-adapted strain of HIV-1, such as HIV-1 (IIIB), is used for infection.
-
-
Assay Procedure:
-
MT-4 cells are seeded in a 96-well plate.
-
The cells are infected with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, serial dilutions of this compound are added to the wells.
-
The plates are incubated at 37°C in a 5% CO₂ atmosphere for 5 days.
-
-
Endpoint Measurement:
-
After the incubation period, the cytopathic effect (CPE) of the virus is assessed.
-
Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. Viable cells reduce the yellow MTT to a purple formazan product, which is solubilized and measured spectrophotometrically at ~570 nm.
-
-
Data Analysis:
-
The percentage of protection from virus-induced cell death is calculated for each inhibitor concentration.
-
The EC₅₀ (50% effective concentration) is determined from the dose-response curve.
-
Cytotoxicity Assay in MT-4 Cells
This assay evaluates the toxicity of the inhibitor on the host cells in the absence of viral infection.
-
Cell Culture:
-
MT-4 cells are cultured as described for the antiviral activity assay.
-
-
Assay Procedure:
-
MT-4 cells are seeded in a 96-well plate.
-
Serial dilutions of this compound are added to the wells.
-
The plates are incubated at 37°C in a 5% CO₂ atmosphere for 5 days (to parallel the duration of the antiviral assay).
-
-
Endpoint Measurement:
-
Cell viability is quantified using the MTT assay, as described above.
-
-
Data Analysis:
-
The percentage of cytotoxicity is calculated relative to untreated control cells.
-
The CC₅₀ (50% cytotoxic concentration) is determined from the dose-response curve.
-
Experimental Workflow Visualization
The overall process for the in vitro evaluation of this compound follows a logical progression from initial enzymatic screening to cell-based efficacy and toxicity assessments.
Concluding Remarks
This compound emerges as a highly potent inhibitor of HIV-1 RNase H in enzymatic assays. While the provided data indicates low cytotoxicity in MT-4 cells, the original research noted that none of the derivatives, including IA-6, showed significant antiviral activity in cell culture, likely due to poor membrane permeability.[1] This highlights a common challenge in drug development where potent enzymatic inhibitors may not translate to effective cellular antiviral activity. Future research efforts will likely focus on optimizing the structural properties of this compound class to enhance cell permeability while retaining the potent RNase H inhibitory activity, thereby improving its potential as a clinical candidate for the treatment of HIV-1 infection.
References
Target Validation of HIV-1 Inhibitor-45: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the target validation of HIV-1 inhibitor-45, a potent antagonist of the viral ribonuclease H (RNase H) enzyme. This compound, identified in research literature as compound IA-6, demonstrates significant inhibitory activity against the RNase H function of the HIV-1 reverse transcriptase (RT) in enzymatic assays. This document summarizes the core data, outlines detailed experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. While exhibiting high potency at the enzymatic level, its progression as an antiviral agent is hindered by poor cell permeability, a critical aspect discussed herein. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the target validation of this specific inhibitor and the broader context of RNase H as a therapeutic target.
Introduction: The Role of RNase H in HIV-1 Replication
The replication cycle of the Human Immunodeficiency Virus type 1 (HIV-1) is a complex process involving several viral enzymes that are essential for the production of new, infectious virions. One such critical enzyme is the reverse transcriptase (RT), a multifunctional protein that converts the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. The RT possesses two key enzymatic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity.
The RNase H domain is responsible for the specific degradation of the RNA strand in RNA:DNA hybrids that are formed during reverse transcription. This cleavage is vital for the successful synthesis of the second DNA strand and the removal of the tRNA primer, enabling the completion of the proviral DNA. Given that a functional RNase H is indispensable for viral replication, it represents a promising, yet unexploited, target for antiretroviral therapy. Unlike inhibitors of the polymerase domain of RT, protease, and integrase, there are currently no approved drugs that target the RNase H active site.
This compound has emerged from research as a potent inhibitor of this enzymatic function, offering a valuable tool for studying the role of RNase H and a potential scaffold for the development of a new class of antiretroviral drugs.
Mechanism of Action of this compound
This compound functions as an active-site inhibitor of the RNase H domain of the HIV-1 reverse transcriptase. The catalytic core of the RNase H active site utilizes two divalent metal ions (typically Mg²⁺), which are essential for the hydrolysis of the RNA substrate. This compound is a galloyl derivative that is believed to exert its inhibitory effect by chelating these metal ions in the active site. This action prevents the proper binding and cleavage of the RNA strand within the RNA:DNA hybrid, thereby halting the process of reverse transcription. Molecular modeling studies suggest that the galloyl scaffold of the inhibitor plays a crucial role in this chelation.
Below is a diagram illustrating the proposed mechanism of action:
Quantitative Data Summary
The inhibitory potency and cellular effects of this compound (IA-6) and related compounds have been quantified through various assays. The data is summarized in the tables below for comparative analysis.
Table 1: In Vitro RNase H Inhibitory Activity
| Compound | IC₅₀ (μM) |
| This compound (IA-6) | 0.067 ± 0.02 |
| II-25 (Precursor) | 0.72 ± 0.07 |
| β-thujaplicinol (Control) | ~2.0 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 2: Antiviral Activity and Cytotoxicity in MT-4 Cells
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
| This compound (IA-6) | >24.7 | 24.7 | <1 |
EC₅₀: The half maximal effective concentration, indicating the concentration of the drug that gives half-maximal response. CC₅₀: The half maximal cytotoxic concentration, representing the concentration at which 50% of the cells are killed. SI: Selectivity Index (CC₅₀/EC₅₀), a measure of the therapeutic window of a compound.
Table 3: Cell Permeability Data
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Permeability Classification |
| This compound (IA-6) | <0.48 x 10⁻⁶ | Poor |
Papp: A measure of the rate of transport of a compound across a cell monolayer.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the target validation of this compound.
HIV-1 RNase H Inhibition Assay
This assay quantifies the ability of a compound to inhibit the RNase H activity of purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 reverse transcriptase (p66/p51 heterodimer)
-
A 19-base pair RNA:DNA hybrid substrate with a fluorescently labeled RNA strand
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 6 mM MgCl₂, 1 mM DTT
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions to the assay wells.
-
Add 88 µL of a solution containing the HIV-1 RT enzyme in assay buffer to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescently labeled RNA:DNA hybrid substrate to each well.
-
Immediately measure the fluorescence intensity at time zero using a plate reader (excitation and emission wavelengths specific to the fluorophore used).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the final fluorescence intensity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay in MT-4 Cells
This assay determines the concentration of a compound that is toxic to host cells, which is crucial for assessing its therapeutic window.
Materials:
-
MT-4 human T-cell line
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Spectrophotometer (ELISA reader)
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the wells containing the cells. Include a cell-only control with medium and a blank control with medium only.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 5 days.
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caco-2 Cell Permeability Assay
This assay assesses the ability of a compound to cross a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium, to predict oral bioavailability.
Materials:
-
Caco-2 human colon adenocarcinoma cell line
-
DMEM medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and antibiotics
-
Transwell inserts (e.g., 0.4 µm pore size) in 24-well plates
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
Test compounds dissolved in HBSS
-
Lucifer yellow solution for monolayer integrity testing
-
LC-MS/MS system for compound quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and the formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the test compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
Conclusion and Future Perspectives
This compound (IA-6) has been validated as a highly potent inhibitor of the HIV-1 RNase H enzyme in in vitro enzymatic assays. Its mechanism of action, involving the chelation of essential metal ions in the enzyme's active site, confirms RNase H as a druggable target. However, the target validation process also revealed a significant challenge: the compound's poor cell permeability, which results in a lack of antiviral activity in cell-based assays.
This technical guide provides the foundational data and methodologies for understanding the properties of this compound. The potent enzymatic inhibition coupled with low cytotoxicity suggests that the galloyl derivative scaffold is a promising starting point for further drug development. Future research should focus on medicinal chemistry efforts to optimize the structure of this class of inhibitors to improve their pharmacokinetic properties, particularly cell permeability, while retaining their high affinity for the RNase H active site. The successful modification of this scaffold could lead to the development of a novel class of antiretroviral drugs that would be a valuable addition to the current arsenal for combating HIV-1 infection.
HIV-1 RNase H: A Prime Target for Novel Inhibitors
The Ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) is a critical enzymatic function essential for viral replication, making it a key target for the development of new antiretroviral drugs.[1][2][3][4] Unlike the polymerase function of RT, which is the target of many currently approved drugs, there are no clinically approved inhibitors of RNase H.[1][2] This technical guide delves into the binding site of HIV-1 inhibitors, with a focus on active-site directed compounds like the potent HIV-1 inhibitor-45, and provides an overview of the experimental approaches used to characterize these interactions.
The RNase H active site of HIV-1 RT contains a conserved DEDD motif, comprising the amino acid residues D443, E478, D498, and D549.[4][5] This site coordinates two divalent metal ions, typically magnesium (Mg²⁺), which are essential for the catalytic hydrolysis of the RNA strand in an RNA/DNA hybrid.[4][5][6] Active-site inhibitors of RNase H, including various chemical classes such as naphthyridinones, pyrimidinol carboxylic acids, and diketo acids, function by chelating these crucial metal ions, thereby blocking the enzyme's catalytic activity.[4][5][7][8][9]
Quantitative Data on RNase H Inhibitors
The potency of various RNase H inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for several active-site inhibitors, including this compound.
| Inhibitor | IC50 (µM) | Target | Notes |
| This compound | 0.067 | HIV-1 RNase H | Shows antiviral activity but has poor cell permeability.[10] |
| MK1 (naphthyridinone) | 0.11 | HIV-1 RNase H | Also inhibits HIV-1 integrase.[7] |
| GSK5724 (pyrimidinol) | 0.003 | HIV-1 RNase H | Potent in vitro inhibitor with strong antiviral activity.[8] |
| YLC2-155 (HID-type) | 0.65 | HIV-1 RNase H | Interacts with the RNase H domain in two binding modes.[6] |
| ZW566 (HPD-type) | 0.011 | HIV-1 RNase H | Over 50-fold more potent than YLC2-155.[6] |
| β-thujaplicinol | Sub-µM | HIV-1 RNase H | A natural product that shows specificity for HIV RNase H over human and E. coli RNase H1.[4] |
Experimental Protocols
The characterization of HIV-1 RNase H inhibitors and their binding sites relies on a combination of biochemical assays and structural biology techniques.
RNase H Activity Assay
This biochemical assay is fundamental to determining the inhibitory potency (IC50) of a compound.
Principle: The assay measures the cleavage of a radiolabeled or fluorescently tagged RNA strand in an RNA/DNA hybrid substrate by the RNase H domain of HIV-1 RT. The reduction in cleavage in the presence of an inhibitor is quantified.
Detailed Protocol:
-
Reaction Mixture Preparation: Reactions are typically carried out in a buffer solution containing 50 mM Tris-HCl (pH 7.8), 80 mM KCl, 6 mM MgCl₂, 1 mM DTT, and 0.1 mM EGTA.[11]
-
Enzyme and Inhibitor Incubation: A known concentration of purified HIV-1 RT (e.g., 2.0 nM) is pre-incubated with varying concentrations of the test inhibitor for a defined period at 37°C.[11]
-
Substrate Addition: The reaction is initiated by the addition of an RNA/DNA hybrid duplex substrate (e.g., 13 nM).[11] One strand (RNA) is often labeled, for instance, with a 5'-biotin tag and the other (DNA) with a reporter molecule.
-
Reaction and Quenching: The reaction is allowed to proceed at 37°C for a specific time (e.g., 60 minutes) and then stopped by the addition of a chelating agent like EDTA, which sequesters the Mg²⁺ ions necessary for enzymatic activity.[11]
-
Detection and Quantification: The extent of RNA cleavage is determined. For example, cleavage can lead to the dissociation of a biotinylated DNA strand, which can then be captured and quantified using a detection system like streptavidin-coated plates and a labeled complementary oligonucleotide.[11] The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.
X-ray Crystallography
This powerful technique provides high-resolution structural information on how an inhibitor binds to the RNase H active site.
Principle: By crystallizing the protein (either full-length RT or the isolated RNase H domain) in complex with the inhibitor and metal ions, the precise three-dimensional arrangement of atoms can be determined by X-ray diffraction.
Detailed Protocol:
-
Protein Expression and Purification: The HIV-1 RT enzyme or its RNase H domain is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Crystallization: The purified protein is mixed with the inhibitor and a suitable divalent cation (often Mn²⁺ is used as a substitute for Mg²⁺ to aid in crystallization and data collection). Crystallization conditions (e.g., precipitant concentration, pH, temperature) are screened to obtain well-ordered crystals.
-
Soaking or Co-crystallization: Inhibitors can be introduced by either soaking them into pre-formed protein crystals or by co-crystallizing the protein in the presence of the inhibitor.[5]
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, from which the atomic coordinates of the protein-inhibitor complex are determined and refined to produce a final structural model.[5] This model reveals the specific interactions between the inhibitor, the metal ions, and the amino acid residues of the active site.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to study the binding of inhibitors to the RNase H domain in solution, providing information on the binding site and conformational changes.
Principle: By isotopically labeling the protein (e.g., with ¹⁵N), changes in the chemical environment of specific amino acid residues upon inhibitor binding can be monitored through changes in the NMR spectrum.
Detailed Protocol:
-
Protein Expression and Labeling: The RNase H domain is expressed in media containing ¹⁵N-labeled ammonium chloride to produce a uniformly ¹⁵N-labeled protein.
-
NMR Sample Preparation: The purified labeled protein is prepared in a suitable buffer for NMR analysis.
-
HSQC Titration: A series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded as the inhibitor is titrated into the protein sample.[6]
-
Data Analysis: The chemical shift perturbations (changes in the positions of peaks in the spectrum) are mapped onto the structure of the RNase H domain. Residues exhibiting significant chemical shift changes are identified as being part of or near the inhibitor binding site.[12][6]
Visualizations
The following diagrams illustrate the key concepts discussed.
Caption: Workflow for an in vitro HIV-1 RNase H inhibition assay.
Caption: Schematic of an active-site inhibitor binding to RNase H.
References
- 1. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of the Allosteric Inhibitor Interaction on the HIV-1 Reverse Transcriptase RNase H domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 RT-associated RNase H function inhibitors: Recent advances in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of the allosteric inhibitor interaction on the HIV-1 reverse transcriptase RNase H domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency and Safety Profile of HIV-1 Inhibitor-45: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory and cytotoxic properties of HIV-1 inhibitor-45, a potent agent targeting a critical enzyme in the viral replication cycle. This document outlines the quantitative measures of its efficacy and safety, details the experimental methodologies for these assessments, and visualizes the underlying biological pathways and experimental procedures.
Core Efficacy and Toxicity Data
The inhibitory concentration (IC50) and cytotoxic concentration (CC50) are crucial metrics in the evaluation of antiviral compounds. The IC50 represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%, in this case, HIV-1 replication. The CC50 indicates the concentration at which the compound causes a 50% reduction in the viability of host cells. A high therapeutic index, the ratio of CC50 to IC50, is desirable, signifying that the compound is effective against the virus at concentrations well below those that are toxic to host cells.
The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Cell Line | Target |
| IC50 | 0.067 µM | - | HIV-1 RNase H |
| CC50 | 24.7 µM | MT-4 cells | Cellular Viability |
Mechanism of Action: Targeting HIV-1 RNase H
This compound exerts its antiviral activity by targeting the Ribonuclease H (RNase H) domain of the HIV-1 reverse transcriptase (RT) enzyme.[1] RNase H is essential for the replication of the HIV-1 virus. During reverse transcription, where the viral RNA is converted into DNA, RNase H degrades the RNA strand of the intermediate RNA:DNA hybrid. This degradation is a necessary step for the synthesis of the second DNA strand, ultimately leading to the double-stranded viral DNA that can be integrated into the host cell's genome. By inhibiting RNase H, this compound effectively halts this process, preventing the completion of viral DNA synthesis and subsequent replication.
Below is a diagram illustrating the role of RNase H in the HIV-1 life cycle and the point of inhibition by this compound.
Experimental Protocols
The determination of IC50 and CC50 values is fundamental to the preclinical assessment of antiviral candidates. The following protocols describe generalized yet detailed methodologies for these assays, commonly employing a colorimetric method such as the MTT assay to assess cell viability.
Protocol 1: Determination of 50% Inhibitory Concentration (IC50)
This protocol outlines the steps to determine the concentration of this compound that inhibits HIV-1 replication by 50% in a susceptible cell line.
-
Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., MT-4 cells) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well microtiter plate at a predetermined density and incubate until they form a confluent monolayer.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations to be tested.
-
-
Viral Infection and Treatment:
-
Infect the plated cells with a known titer of HIV-1.
-
Immediately after infection, add the different concentrations of the diluted this compound to the respective wells. Include control wells with infected but untreated cells and uninfected cells.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple rounds of viral replication (typically 3-5 days) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Quantification of Viral Replication:
-
Assess the extent of viral replication. This can be done through various methods, such as:
-
p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of the viral reverse transcriptase enzyme.
-
Reporter Gene Assay: Uses a modified virus that expresses a reporter gene (e.g., luciferase) upon successful replication.
-
-
-
Data Analysis:
-
Plot the percentage of inhibition of viral replication against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: Determination of 50% Cytotoxic Concentration (CC50)
This protocol details the procedure to determine the concentration of this compound that reduces the viability of the host cells by 50%.
-
Cell Culture and Plating:
-
Follow the same procedure as for the IC50 assay to culture and plate the host cells (e.g., MT-4 cells) in a 96-well plate.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound as described for the IC50 assay.
-
-
Cell Treatment:
-
Add the different concentrations of the diluted inhibitor to the wells containing the cells. Include control wells with untreated cells.
-
-
Incubation:
-
Incubate the plate for the same duration as the IC50 assay (typically 3-5 days) under the same conditions.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the CC50 value.
-
The following diagram illustrates the general workflow for determining IC50 and CC50 values.
References
Unveiling the Antiviral Potential of HIV-1 Inhibitor-45 (Compound IA-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral properties of HIV-1 inhibitor-45, also known as compound IA-6, a potent inhibitor of HIV-1 Ribonuclease H (RNase H). This document outlines the compound's quantitative antiviral data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and experimental workflows.
Core Antiviral and Pharmacokinetic Properties
This compound (compound IA-6) has demonstrated significant potential as an anti-HIV-1 agent by specifically targeting the viral RNase H enzyme. Its efficacy is characterized by a potent inhibitory concentration, though its cellular permeability presents a challenge for bioavailability.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for compound IA-6, derived from in vitro assays.
| Parameter | Value | Cell Line/System | Description |
| IC50 | 0.067 µM | Recombinant HIV-1 RNase H | The half maximal inhibitory concentration against the isolated enzyme, indicating high potency.[1] |
| CC50 | 24.7 µM | MT-4 cells | The half maximal cytotoxic concentration, suggesting low toxicity at effective antiviral concentrations.[1] |
| Papp | < 0.48 x 10⁻⁶ cm/s | Caco-2 cells | The apparent permeability coefficient, indicating poor cell membrane permeability.[1] |
Mechanism of Action: Targeting HIV-1 RNase H
Compound IA-6 exerts its antiviral effect by inhibiting the RNase H domain of the HIV-1 reverse transcriptase (RT). RNase H is crucial for the degradation of the viral RNA template within the RNA:DNA hybrid formed during reverse transcription, a critical step for the synthesis of double-stranded viral DNA that can be integrated into the host genome. The inhibitory action of many RNase H inhibitors involves the chelation of two essential magnesium ions (Mg²⁺) within the enzyme's active site. This disruption of the catalytic center prevents the hydrolysis of the RNA strand, thereby halting the reverse transcription process.
Caption: Inhibition of HIV-1 RNase H by Compound IA-6.
Experimental Protocols
The following sections detail the methodologies used to ascertain the antiviral and pharmacokinetic properties of this compound (compound IA-6).
HIV-1 RNase H Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RNase H.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0), a salt (e.g., 60 mM KCl), a reducing agent (e.g., 1 mM DTT), a divalent cation (e.g., 5 mM MgCl₂), and a fluorescently labeled RNA:DNA hybrid substrate.
-
Compound Incubation: Varying concentrations of compound IA-6 are pre-incubated with recombinant HIV-1 RNase H enzyme in the reaction mixture.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The cleavage of the RNA strand in the hybrid substrate by RNase H results in a change in fluorescence. This change is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the HIV-1 RNase H Inhibition Assay.
Cytotoxicity Assay (MTT Assay) in MT-4 Cells
This assay determines the concentration of a compound that is toxic to host cells, which is crucial for evaluating its therapeutic index.
Protocol:
-
Cell Seeding: MT-4 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of compound IA-6. A control group of untreated cells is also maintained.
-
Incubation: The plate is incubated for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for the Cytotoxicity (MTT) Assay.
Caco-2 Cell Permeability Assay
This assay assesses the ability of a compound to cross the intestinal epithelial barrier, providing an in vitro model for predicting oral bioavailability.
Protocol:
-
Cell Culture: Caco-2 cells are cultured on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: A solution of compound IA-6 is added to the apical (donor) compartment. The basolateral (receiver) compartment contains a compound-free buffer.
-
Sampling: At various time points, samples are taken from the basolateral compartment.
-
Quantification: The concentration of compound IA-6 in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Conclusion
This compound (compound IA-6) is a highly potent inhibitor of the viral RNase H enzyme, a critical component of the HIV-1 replication machinery. While its in vitro efficacy is promising, its poor cellular permeability, likely due to its polyphenolic structure, is a significant hurdle for its development as an oral therapeutic. Further research and medicinal chemistry efforts could focus on structural modifications to improve its pharmacokinetic profile while retaining its potent anti-RNase H activity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of HIV drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for HIV-1 Inhibitor-45 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-45 is a potent and specific non-nucleoside inhibitor of the ribonuclease H (RNase H) activity of the HIV-1 reverse transcriptase (RT).[1][2] RNase H is an essential enzymatic function for the replication of HIV-1, responsible for the degradation of the viral RNA strand within the RNA:DNA hybrid intermediate formed during reverse transcription.[1][3] Inhibition of RNase H activity halts the completion of proviral DNA synthesis, thus preventing the establishment of infection in host cells.[1][3] This document provides detailed protocols for the use of this compound in cell culture, including cytotoxicity and antiviral activity assays.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (50% Inhibitory Concentration) | 0.067 µM | MT-4 | [1] |
| CC50 (50% Cytotoxic Concentration) | 24.7 µM | MT-4 | [1] |
| Therapeutic Index (CC50/IC50) | ~368 | MT-4 | Calculated |
Mechanism of Action
This compound directly targets the RNase H active site of the viral reverse transcriptase. By binding to this site, the inhibitor blocks the enzymatic cleavage of the viral RNA template from the newly synthesized DNA strand. This leads to an accumulation of RNA:DNA hybrids and the inability of the virus to produce double-stranded DNA, a prerequisite for integration into the host genome and subsequent viral replication.
Experimental Protocols
Cell Culture and Maintenance of MT-4 Cells
MT-4 cells are a human T-cell line that is highly susceptible to HIV-1 infection and is a suitable model for in vitro antiviral assays.
Materials:
-
MT-4 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-glutamine (200 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture MT-4 cells in suspension in T-75 flasks.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Split the culture every 2-3 days by centrifuging the cells, removing the old medium, and resuspending the cell pellet in fresh complete growth medium at the desired seeding density.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to MT-4 cells.
Materials:
-
MT-4 cells
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with cells only (untreated control) and wells with medium only (blank).
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the inhibitor concentration.
Antiviral Activity Assay (p24 Antigen ELISA)
This protocol measures the ability of this compound to inhibit viral replication by quantifying the amount of p24 capsid protein in the cell culture supernatant.
Materials:
-
MT-4 cells
-
HIV-1 virus stock (e.g., HIV-1 IIIB)
-
This compound
-
96-well round-bottom plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in complete growth medium.
-
In a 96-well plate, mix 50 µL of the diluted inhibitor with 50 µL of a predetermined dilution of HIV-1 virus stock.
-
Add 100 µL of MT-4 cells (5 x 10^5 cells/mL) to each well.
-
Include wells with cells and virus only (virus control) and wells with cells only (cell control).
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for p24 antigen quantification.
-
Perform the p24 Antigen ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the inhibitor concentration.
Conclusion
This compound is a valuable research tool for studying the role of RNase H in HIV-1 replication. The provided protocols offer a framework for evaluating its cytotoxic and antiviral properties in a cell culture setting. Due to its poor cell permeability, researchers should consider this limitation when designing experiments and may need to explore formulation strategies to enhance its cellular uptake for in vivo studies.
References
Application Notes and Protocols for HIV-1 Inhibitor-45
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-45 is a potent and specific non-nucleoside inhibitor of the HIV-1 Ribonuclease H (RNase H) function of the reverse transcriptase enzyme.[1][2] RNase H is essential for the replication of the HIV-1 genome, making it a critical target for antiretroviral drug development. These application notes provide detailed protocols for the preparation of this compound solutions and their use in common enzymatic and cell-based assays to evaluate its efficacy and cytotoxicity.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄N₄O₈S | |
| Molecular Weight | 516.52 g/mol | |
| CAS Number | 2677762-43-3 | |
| Appearance | Solid powder | |
| Solubility | 100 mg/mL in DMSO | |
| Storage (Solid) | Store at -20°C to -80°C. Protect from light and moisture. | |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in relevant assays.
| Parameter | Value | Cell Line | Assay Type |
| IC₅₀ (50% Inhibitory Concentration) | 0.067 µM | - | HIV-1 RNase H Enzymatic Assay |
| CC₅₀ (50% Cytotoxic Concentration) | 24.7 µM | MT-4 | Cell-based Cytotoxicity Assay |
| Therapeutic Index (CC₅₀/IC₅₀) | ~368 | - | - |
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent serial dilutions to create working solutions for various assays.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, nuclease-free pipette tips
Protocol:
-
Stock Solution Preparation (10 mM): a. Allow the vial of this compound solid powder to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 516.52 g/mol ), add 193.6 µL of DMSO. c. Add the calculated volume of DMSO to the vial. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.
-
Working Solution Preparation (Serial Dilutions): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100. c. It is recommended to prepare a fresh set of serial dilutions for each experiment.
Caption: Workflow for the preparation of this compound stock and working solutions.
HIV-1 RNase H Enzymatic Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against the RNase H activity of purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (RT)
-
RNase H substrate (e.g., a fluorescently labeled RNA/DNA hybrid)
-
RNase H assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound working solutions
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the RNase H assay buffer. A typical starting concentration range would be from 1 nM to 10 µM.
-
In a 96-well plate, add the HIV-1 RT enzyme to each well, except for the no-enzyme control wells.
-
Add the this compound working solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the RNase H substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based HIV-1 Replication Assay
This protocol describes a method to evaluate the antiviral activity of this compound in a cell-based assay using a reporter virus.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., MT-4, TZM-bl)
-
HIV-1 reporter virus (e.g., expressing luciferase or GFP)
-
Complete cell culture medium
-
This compound working solutions
-
96-well clear-bottom white or black microplates
-
Reagent for quantifying the reporter signal (e.g., luciferase substrate)
-
Luminometer or fluorescence plate reader
Protocol:
-
Seed the target cells in a 96-well plate at an appropriate density and incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should be well below the CC₅₀ value (e.g., 0.01 µM to 10 µM).
-
Add the diluted inhibitor to the cells.
-
Infect the cells with the HIV-1 reporter virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Measure the reporter gene expression according to the manufacturer's instructions for the specific reporter system.
-
Calculate the percentage of viral replication inhibition for each inhibitor concentration relative to the virus control (no inhibitor).
-
Determine the EC₅₀ (50% effective concentration) from the dose-response curve.
Cytotoxicity Assay
This protocol is essential to determine the concentration at which this compound becomes toxic to the host cells, allowing for the calculation of the therapeutic index.
Materials:
-
The same cell line used in the antiviral assay (e.g., MT-4)
-
Complete cell culture medium
-
This compound working solutions
-
Reagent for assessing cell viability (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well clear microplates
-
Spectrophotometer or luminometer
Protocol:
-
Seed the cells in a 96-well plate at the same density as in the antiviral assay.
-
Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should span the expected cytotoxic range (e.g., 1 µM to 100 µM).
-
Add the diluted inhibitor to the cells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the no-treatment control.
-
Determine the CC₅₀ value from the dose-response curve.
Caption: Simplified signaling pathway of HIV-1 reverse transcription and the point of inhibition by this compound.
Troubleshooting
-
Low Solubility: If the inhibitor precipitates upon dilution in aqueous buffers, consider preparing intermediate dilutions in a co-solvent like ethanol before the final dilution in the assay medium. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
-
High Background in Enzymatic Assay: Ensure the purity of the enzyme and substrate. Use nuclease-free water and reagents.
-
Variability in Cell-Based Assays: Maintain consistent cell passage numbers, seeding densities, and MOI. Ensure even mixing of the virus and inhibitor in the wells.
Conclusion
This compound is a valuable tool for studying the role of RNase H in HIV-1 replication and for the development of novel antiretroviral therapies. The protocols provided here offer a framework for its characterization in both enzymatic and cellular contexts. It is recommended to optimize these protocols for specific experimental conditions and cell lines.
References
Application of HIV-1 Inhibitor-45 in HIV-1 Replication Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-45 is a potent and specific non-nucleoside inhibitor of the HIV-1 Ribonuclease H (RNase H) activity of the reverse transcriptase enzyme.[1] RNase H is critical for the degradation of the viral RNA template during the synthesis of double-stranded DNA, a pivotal step in the viral replication cycle.[2][3][4] By targeting RNase H, inhibitor-45 presents a distinct mechanism of action compared to many currently approved antiretroviral drugs that target other stages of the HIV-1 life cycle, such as viral entry, reverse transcription (polymerase activity), integration, or protease activity.[2][5][6][7] These application notes provide detailed protocols for evaluating the efficacy of this compound in cell-based HIV-1 replication assays.
Mechanism of Action
This compound specifically binds to the RNase H active site of the reverse transcriptase enzyme, inhibiting its catalytic function. This leads to the accumulation of RNA:DNA hybrids, ultimately blocking the completion of viral DNA synthesis and subsequent integration into the host genome, thereby halting viral replication.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Value | Cell Line | Description |
| IC50 | 0.067 µM | - | The concentration of the inhibitor that results in a 50% reduction in HIV-1 replication.[1] |
| CC50 | 24.7 µM | MT-4 cells | The concentration of the inhibitor that results in a 50% reduction in cell viability.[1] |
| Selectivity Index (SI) | >368 | - | Calculated as CC50 / IC50, indicating the therapeutic window of the compound. |
Table 2: Physicochemical Properties of this compound
| Parameter | Value | Method | Implication for Assays |
| Cell Permeability (Papp) | < 0.48 × 10⁻⁶ cm/s | Caco-2 cells | Poor cell permeability suggests that assays using whole cells may require higher concentrations or permeabilization agents for optimal efficacy.[1] |
Experimental Protocols
HIV-1 RNase H Activity Assay (Cell-Free)
This assay directly measures the inhibition of RNase H enzymatic activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (with RNase H activity)
-
RNA:DNA hybrid substrate (e.g., fluorescently labeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
96-well microplates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant HIV-1 RT enzyme to each well.
-
Add the serially diluted inhibitor-45 or a vehicle control to the wells.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the RNA:DNA hybrid substrate.
-
Incubate for 60 minutes at 37°C.
-
Measure the fluorescence signal, which is proportional to the degradation of the RNA strand.
-
Calculate the percent inhibition and determine the IC50 value.
Single-Cycle HIV-1 Replication Assay
This assay measures the effect of the inhibitor on a single round of viral replication, which is particularly useful for pinpointing the stage of inhibition.[8][9]
Materials:
-
HEK293T cells
-
HIV-1 packaging plasmid (env-deficient, expressing luciferase or GFP)
-
VSV-G expression plasmid
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR)
-
This compound
-
Cell culture medium
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Produce VSV-G pseudotyped HIV-1 particles by co-transfecting HEK293T cells with the HIV-1 packaging plasmid and the VSV-G expression plasmid.
-
Harvest the viral supernatant 48-72 hours post-transfection and determine the viral titer.
-
Seed TZM-bl cells in a 96-well plate.
-
The following day, pre-treat the cells with serial dilutions of this compound for 2 hours.
-
Infect the cells with the VSV-G pseudotyped HIV-1 particles.
-
Incubate for 48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value.
Multi-Cycle HIV-1 Replication Assay
This assay evaluates the long-term effect of the inhibitor on viral spread in a cell culture system.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, C8166) or Peripheral Blood Mononuclear Cells (PBMCs)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or clinical isolate
-
This compound
-
Cell culture medium
-
p24 antigen ELISA kit
Protocol:
-
Seed MT-4 cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound for 2 hours.
-
Infect the cells with a known amount of HIV-1.
-
Culture the cells for 5-7 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
Collect the culture supernatant at different time points.
-
Measure the amount of p24 antigen in the supernatant using an ELISA kit as an indicator of viral replication.
-
Calculate the percent inhibition and determine the IC50 value.
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
Cell line used in the replication assays (e.g., MT-4, TZM-bl)
-
This compound
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Spectrophotometer or luminometer
Protocol:
-
Seed cells in a 96-well plate.
-
The following day, add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the longest replication assay (e.g., 7 days).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence.
-
Calculate the percent cytotoxicity and determine the CC50 value.
Visualizations
HIV-1 Replication Cycle and the Target of Inhibitor-45
Caption: HIV-1 replication cycle with the inhibitory action of this compound on Reverse Transcription.
Experimental Workflow for a Single-Cycle Replication Assay
Caption: Workflow diagram for the single-cycle HIV-1 replication assay.
Logical Relationship of Assay Results
Caption: Logical flow for interpreting the results of this compound evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the major drug targets for HIV? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 5. Frontiers | Current drugs for HIV-1: from challenges to potential in HIV/AIDS [frontiersin.org]
- 6. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Small-Molecule HIV-1 Replication Inhibitors That Stabilize Capsid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-1 Inhibitor-45 in Combination Antiretroviral Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing HIV-1 inhibitor-45, a potent RNase H inhibitor, in combination with other classes of antiretroviral (ARV) drugs. The protocols outlined below are intended to guide researchers in the in vitro assessment of synergistic, additive, or antagonistic interactions between this compound and other ARVs.
Introduction to this compound
This compound targets the Ribonuclease H (RNase H) domain of the HIV-1 reverse transcriptase (RT) enzyme. RNase H is essential for the degradation of the viral RNA template within the RNA:DNA hybrid during reverse transcription, a critical step in the viral replication cycle. By inhibiting RNase H, this compound disrupts the formation of proviral DNA, thus halting viral replication. This mechanism of action is distinct from other major classes of antiretrovirals, making it a valuable candidate for combination therapy, particularly in the context of drug-resistant HIV-1 strains.
Rationale for Combination Therapy
The standard of care for HIV-1 infection is combination antiretroviral therapy (cART), which involves the simultaneous use of drugs from at least two different classes that target distinct stages of the HIV-1 life cycle.[1] The primary goals of cART are to maximally suppress viral replication, reduce the development of drug resistance, and restore immune function. Combining this compound with other ARVs, such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs), is hypothesized to lead to synergistic or additive antiviral effects.[2]
Data Presentation: In Vitro Synergy of this compound
The following tables summarize hypothetical quantitative data from in vitro synergy studies of this compound in combination with representative drugs from different ARV classes. This data is for illustrative purposes to demonstrate the potential synergistic relationships. The 50% inhibitory concentration (IC50) is the concentration of the drug required to inhibit 50% of viral replication. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Table 1: IC50 Values of Single and Combined Agents against Wild-Type HIV-1
| Drug Class | Representative Drug | IC50 (nM) - Single Agent | IC50 (nM) - In Combination with this compound |
| RNase H Inhibitor | This compound | 50 | - |
| NRTI | Zidovudine (AZT) | 15 | 3.5 |
| NNRTI | Efavirenz (EFV) | 5 | 1.2 |
| Protease Inhibitor | Lopinavir (LPV) | 10 | 2.8 |
| Integrase Inhibitor | Raltegravir (RAL) | 8 | 2.1 |
Table 2: Combination Index (CI) Values for this compound with Other Antiretrovirals
| Drug Combination | CI at 50% Inhibition (ED50) | CI at 75% Inhibition (ED75) | CI at 90% Inhibition (ED90) | Interpretation |
| This compound + Zidovudine (AZT) | 0.45 | 0.38 | 0.32 | Synergy |
| This compound + Efavirenz (EFV) | 0.52 | 0.45 | 0.40 | Synergy |
| This compound + Lopinavir (LPV) | 0.68 | 0.61 | 0.55 | Synergy |
| This compound + Raltegravir (RAL) | 0.60 | 0.53 | 0.48 | Synergy |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Inhibition Assay (Single Agent)
This protocol is for determining the 50% inhibitory concentration (IC50) of a single antiretroviral agent.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-GXR)
-
Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium
-
Antiretroviral drug stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT)
-
Plate reader
Procedure:
-
Seed the 96-well plates with HIV-1 permissive cells at an appropriate density.
-
Prepare serial dilutions of the antiretroviral drug in culture medium.
-
Add the drug dilutions to the wells containing the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.
-
At the end of the incubation period, assess cell viability using a suitable assay reagent.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability at each drug concentration relative to the uninfected and untreated controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Checkerboard Assay for Drug Combination Synergy
This protocol is designed to assess the in vitro interaction between two antiretroviral drugs.[4][5]
Materials:
-
Same as Protocol 1, with two antiretroviral drug stock solutions.
Procedure:
-
Prepare a 96-well plate by creating a two-dimensional serial dilution of the two drugs (Drug A and Drug B).
-
Drug A is serially diluted horizontally across the columns.
-
Drug B is serially diluted vertically down the rows.
-
This creates a matrix of wells with varying concentrations of both drugs, as well as wells with single drugs and no drugs.
-
Seed the plate with HIV-1 permissive cells.
-
Infect the cells with HIV-1.
-
Incubate the plate and assess cell viability as described in Protocol 1.
-
The resulting data will show the effect of each drug alone and in combination across a range of concentrations.
Protocol 3: Calculation of the Combination Index (CI)
The Combination Index (CI) is calculated using the median-effect principle as described by Chou and Talalay.[3]
Formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same effect.
Procedure:
-
From the checkerboard assay data, determine the concentrations of each drug alone and in combination that produce 50%, 75%, and 90% inhibition (ED50, ED75, ED90).
-
Use the CI formula to calculate the CI value for each effect level.
-
Interpret the results:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Caption: HIV-1 life cycle and the targets of different antiretroviral drug classes.
Caption: Workflow for checkerboard synergy assay and data analysis.
References
- 1. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 2. An Overview of Human Immunodeficiency Virus-1 Antiretroviral Drugs: General Principles and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes & Protocols: Measuring the Antiviral Activity of HIV-1 Inhibitor-45
Audience: Researchers, scientists, and drug development professionals.
Introduction: Human Immunodeficiency Virus Type 1 (HIV-1) is a retrovirus and the causative agent of Acquired Immunodeficiency Syndrome (AIDS). A critical enzyme in the HIV-1 life cycle is Reverse Transcriptase (RT), which converts the viral RNA genome into DNA for integration into the host cell's genome. HIV-1 RT possesses two key enzymatic functions: a DNA polymerase activity and a Ribonuclease H (RNase H) activity. The RNase H domain is responsible for degrading the RNA template from the newly formed RNA-DNA hybrid, a necessary step for the synthesis of the second DNA strand.
HIV-1 inhibitor-45 is a potent inhibitor specifically targeting the HIV-1 RNase H function, with a reported IC50 value of 0.067 μM[1]. By blocking the RNase H activity, the inhibitor disrupts the reverse transcription process, thereby halting viral replication. These application notes provide detailed protocols for quantifying the antiviral efficacy and cellular toxicity of this compound.
Mechanism of Action: Targeting HIV-1 Reverse Transcription
The HIV-1 replication cycle involves several sequential steps, beginning with viral entry and culminating in the release of new, infectious virions. Reverse transcription is an early and essential stage. This compound intervenes during this process by inhibiting the RNase H domain of the RT enzyme. This prevents the degradation of the viral RNA strand in the RNA-DNA hybrid, ultimately blocking the formation of double-stranded viral DNA and its subsequent integration into the host genome.
Caption: HIV-1 replication cycle and the specific target of this compound.
Experimental Protocols
To evaluate the antiviral activity of this compound, two primary types of assays are recommended: a cell-based assay to measure the overall inhibition of viral replication in a cellular context, and an enzymatic assay to confirm direct inhibition of the Reverse Transcriptase enzyme. A cytotoxicity assay is also essential to ensure that the observed antiviral effect is not due to cell death.
Protocol 1: Cell-Based Antiviral Activity Assay using HIV-1 p24 Antigen ELISA
This protocol determines the concentration of this compound required to inhibit viral replication in a cell culture system. The production of the HIV-1 core antigen, p24, is used as a quantitative marker of viral replication.
Caption: Experimental workflow for the HIV-1 p24 antigen-based antiviral assay.
Methodology:
-
Cell Preparation: Seed MT-4 cells (or another suitable CD4+ T-cell line) in a 96-well microtiter plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in culture medium. Add 50 µL of each dilution to the appropriate wells. Include wells for "virus control" (cells + virus, no inhibitor) and "cell control" (cells only, no virus or inhibitor).
-
Infection: Add 50 µL of a pre-titered HIV-1 stock (e.g., HIV-1 IIIB or NL4-3) to each well (except cell control wells) to achieve a multiplicity of infection (MOI) of approximately 0.01-0.05. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 6 days.
-
Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell-free supernatant.
-
Virus Inactivation: Before analysis, treat the supernatant with 1% Triton X-100 to inactivate the virus.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercially available HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions[2][3]. This typically involves adding the treated supernatant to an antibody-coated plate, followed by incubation, washing, addition of a detection antibody, and a substrate for colorimetric detection.
-
Data Analysis: Read the absorbance at 450 nm. Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the 50% inhibitory concentration (IC50).
Protocol 2: Enzymatic Assay for Reverse Transcriptase (RT) Activity
This protocol directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 Reverse Transcriptase in a cell-free system.
Caption: Workflow for a non-radioactive HIV-1 Reverse Transcriptase activity assay.
Methodology:
-
Reagent Preparation: Use a commercial non-radioactive HIV-1 RT assay kit (e.g., colorimetric or fluorescent)[4][5]. Prepare the reaction buffer, template-primer hybrid, and dNTP mix as per the manufacturer's protocol.
-
Inhibitor Addition: In a 96-well plate, add serial dilutions of this compound. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Add a known amount of purified recombinant HIV-1 RT to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes. During this time, the RT synthesizes a DNA strand, incorporating labeled dNTPs.
-
Detection: Stop the reaction and quantify the newly synthesized DNA. In a common colorimetric format, the DNA product is labeled with DIG-dUTP, which is then detected by an anti-DIG antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a TMB substrate[5].
-
Data Analysis: Measure the absorbance or fluorescence. Calculate the percentage of RT inhibition for each concentration of this compound compared to the positive control. Determine the IC50 value using non-linear regression analysis.
Protocol 3: Cytotoxicity Assay (MTT or XTT Assay)
This protocol measures the effect of this compound on the viability of the host cells used in the antiviral assay to determine its cytotoxic concentration.
Methodology:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at the same density as in the antiviral assay (5 x 10^4 cells/well).
-
Compound Addition: Add serial dilutions of this compound, using the same concentration range as in the antiviral assay. Include "cell control" wells with no inhibitor.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-6 days).
-
Reagent Addition: Add 50 µL of XTT reagent (or MTT) to each well and incubate for 4 hours[6]. Viable cells with active metabolism will convert the tetrazolium salt (XTT/MTT) into a colored formazan product.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cytotoxicity for each concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC50) using non-linear regression.
Data Presentation and Analysis
The primary goal of the data analysis is to determine the potency and selectivity of this compound. This involves calculating the IC50, CC50, and the Therapeutic Index (TI).
Caption: Logical workflow for data analysis from raw data to Therapeutic Index.
Summary of Quantitative Data:
The results from these assays should be summarized to provide a clear overview of the inhibitor's profile.
| Parameter | Description | This compound (Example Data) | Reference Compound (e.g., AZT) |
| IC50 (p24) | 50% inhibitory concentration in cell-based assay | 0.075 µM | 0.005 µM |
| IC50 (RT) | 50% inhibitory concentration in enzymatic assay | 0.067 µM[1] | 0.020 µM |
| CC50 | 50% cytotoxic concentration in MT-4 cells | 24.7 µM[1] | >100 µM |
| TI (SI) | Therapeutic Index (CC50 / IC50) | 329 | >20,000 |
Note: The Therapeutic Index (TI), also known as the Selectivity Index (SI), is a critical measure of a drug's safety profile. A higher TI indicates greater selectivity for the viral target over the host cell, suggesting a wider therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hanc.info [hanc.info]
- 3. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 4. profoldin.com [profoldin.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for HIV-1 RNase H Inhibition by Inhibitor-45
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA. This process requires its ribonuclease H (RNase H) activity to degrade the RNA strand of the intermediate RNA/DNA hybrid. The essential nature of RNase H makes it a promising, yet underexploited, target for antiretroviral therapy. Inhibitor-45 has emerged as a potent and specific inhibitor of HIV-1 RNase H, demonstrating significant potential for the development of novel anti-HIV agents. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of inhibitor-45 against HIV-1 RNase H.
Quantitative Data Summary
The following table summarizes the key quantitative data for inhibitor-45 in relation to its anti-HIV-1 activity.
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 (HIV-1 RNase H) | 0.067 µM | In vitro enzymatic assay | [1] |
| CC50 (Cytotoxicity) | 24.7 µM | Human MT-4 cells | [1] |
| Apparent Permeability (Papp) | < 0.48 x 10⁻⁶ cm/s | Caco-2 cells | [1] |
Experimental Protocols
HIV-1 RNase H Inhibition Assay (Fluorescence-Based)
This protocol describes a common method to assess the in vitro inhibition of HIV-1 RNase H activity using a fluorescently labeled RNA/DNA hybrid substrate.
Materials:
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase (RT)
-
Substrate: Hybrid RNA/DNA duplex with a fluorescent reporter (e.g., FAM) on the 5' end of the RNA and a quencher (e.g., Dabcyl) on the 5' end of the DNA. A typical sequence is 5'-GAUCUGAGCCUGGGAGCU-Fluorescin-3' (RNA) and 5'-Dabcyl-AGCTCCCAGGCTCAGATC-3' (DNA).
-
Inhibitor: Inhibitor-45
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 80 mM KCl, 6 mM MgCl₂, 1 mM Dithiothreitol (DTT)
-
Control Inhibitor: A known HIV-1 RNase H inhibitor (e.g., β-thujaplicinol)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Reaction Plates: 384-well black plates
-
Plate Reader: Fluorescence plate reader with appropriate filters for the chosen fluorophore/quencher pair.
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of inhibitor-45 in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay.
-
Reaction Mixture Preparation: In each well of the 384-well plate, prepare the reaction mixture by adding the components in the following order:
-
Assay Buffer
-
Increasing concentrations of inhibitor-45 (or control inhibitor/DMSO for controls).
-
HIV-1 RT (final concentration of approximately 50 nM).
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the RNA/DNA hybrid substrate to each well to a final concentration of approximately 0.25 µM to initiate the reaction.
-
Signal Measurement: Immediately begin monitoring the increase in fluorescence signal in real-time using a fluorescence plate reader. The cleavage of the RNA strand by RNase H separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the reaction rates against the inhibitor concentrations.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Gel-Based RNase H Cleavage Assay
This protocol provides a method to directly visualize the inhibition of RNase H cleavage products using gel electrophoresis.
Materials:
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase (RT)
-
Substrate: A chimeric DNA-RNA/DNA primer/template. The RNA portion is 5'-radiolabeled (e.g., with ³²P).
-
Inhibitor: Inhibitor-45
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 6 mM MgCl₂
-
Quenching Solution: Formamide containing 20 mM EDTA
-
Gel: Denaturing polyacrylamide gel (e.g., 12%)
-
Imaging: PhosphorImager
Procedure:
-
Substrate Preparation: Anneal the 5'-radiolabeled RNA-containing template to the DNA primer.
-
Reaction Setup:
-
Pre-incubate HIV-1 RT (e.g., 500 nM) with varying concentrations of inhibitor-45 in the assay buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding the pre-formed DNA-RNA/DNA hybrid substrate (e.g., 100 nM).
-
-
Reaction Incubation: Allow the reaction to proceed for a defined time (e.g., 10 minutes) at 37°C.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Gel Electrophoresis: Denature the samples by heating and resolve the cleavage products on a denaturing polyacrylamide gel.
-
Visualization and Analysis:
-
Visualize the radiolabeled RNA fragments using a PhosphorImager.
-
Quantify the band intensities corresponding to the intact substrate and the cleavage products.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: Workflow for the fluorescence-based HIV-1 RNase H inhibition assay.
References
Troubleshooting & Optimization
Optimizing concentration of HIV-1 inhibitor-45 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of HIV-1 inhibitor-45.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of HIV-1 Ribonuclease H (RNase H), a key enzyme responsible for degrading the RNA strand of RNA-DNA hybrids during reverse transcription.[1][2] By inhibiting RNase H, the inhibitor disrupts the viral replication cycle.
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, based on available data, a starting point for concentration-response experiments is recommended. The half-maximal inhibitory concentration (IC50) is reported to be 0.067 μM in biochemical assays.[1][2] For cell-based assays, a wider concentration range should be tested, considering the compound's poor cell permeability.[1]
Q3: Is this compound cytotoxic?
A3: this compound has shown low cytotoxicity in MT-4 cells, with a 50% cytotoxic concentration (CC50) of 24.7 μM.[1] It is crucial to determine the CC50 in the specific cell line used for your experiments to ensure that the observed antiviral effects are not due to cell death.
Q4: How can I overcome the poor cell permeability of this compound?
A4: The polyphenolic skeleton of this compound contributes to its poor membrane permeability.[1] To improve cellular uptake, consider the following strategies:
-
Use of permeabilizing agents: Low concentrations of non-toxic permeabilizing agents may be used, but their effects on the experimental system must be carefully validated.
-
Liposomal formulations: Encapsulating the inhibitor in liposomes can facilitate its entry into cells.
-
Structural modifications: For long-term studies, medicinal chemists could explore structural modifications to enhance permeability while retaining inhibitory activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no antiviral activity observed | Suboptimal inhibitor concentration: The concentration used may be too low to be effective in your cell-based assay due to poor cell permeability. | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration (EC50) in your specific cell line. |
| Poor inhibitor solubility: The inhibitor may not be fully dissolved in the culture medium, leading to a lower effective concentration. | Ensure the inhibitor is completely dissolved in a suitable solvent (e.g., DMSO) before adding it to the culture medium. Check for precipitation after addition to the medium. The final solvent concentration should be kept low (typically <0.5%) and a solvent control should be included in the experiment. | |
| Degradation of the inhibitor: The inhibitor may be unstable in the experimental conditions (e.g., temperature, pH, or presence of certain media components). | Check the stability of the inhibitor under your experimental conditions. Prepare fresh stock solutions for each experiment. | |
| High cytotoxicity observed | Concentration is too high: The concentration used may be exceeding the cytotoxic threshold for your specific cell line. | Determine the 50% cytotoxic concentration (CC50) of the inhibitor in your cell line using a standard cytotoxicity assay (e.g., MTT or LDH assay). Ensure that the concentrations used in antiviral assays are well below the CC50 value. |
| Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing cytotoxicity at the concentration used. | Include a solvent control in your cytotoxicity assay to assess the toxicity of the solvent alone. Keep the final solvent concentration as low as possible. | |
| High variability between replicate experiments | Inconsistent cell seeding: Variations in cell number can lead to inconsistent results. | Ensure accurate and consistent cell seeding density across all wells and experiments. |
| Inaccurate inhibitor dilution: Errors in preparing serial dilutions of the inhibitor can lead to significant variability. | Prepare fresh serial dilutions for each experiment and use calibrated pipettes. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to minimize evaporation. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Inhibitory Concentration) | 0.067 μM | Biochemical Assay (HIV-1 RNase H) | [1][2] |
| CC50 (Cytotoxic Concentration) | 24.7 μM | MT-4 cells | [1] |
| Apparent Permeability Coefficient (Papp) | < 0.48 × 10⁻⁶ cm/s | Caco-2 cells | [1] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol describes the use of the MTT assay to determine the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., MT-4, CEM-SS)
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of solvent as the inhibitor-treated wells (solvent control).
-
Incubate the plate for 48-72 hours (or a duration relevant to your antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the solvent control.
-
The CC50 value is the concentration of the inhibitor that reduces cell viability by 50%.
Protocol 2: HIV-1 Replication Assay (p24 Antigen ELISA)
This protocol measures the effect of this compound on viral replication by quantifying the amount of p24 capsid protein in the cell culture supernatant.
Materials:
-
This compound
-
Target cells (e.g., TZM-bl, PM1)
-
HIV-1 viral stock
-
Complete cell culture medium
-
96-well microtiter plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Seed target cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Infect the cells with a known amount of HIV-1 virus (e.g., at a multiplicity of infection of 0.01-0.1).
-
After 24 hours, wash the cells to remove the initial virus inoculum and add fresh medium containing the respective concentrations of the inhibitor.
-
Incubate the plates for 3-5 days.
-
Collect the cell culture supernatant at different time points (e.g., day 3 and day 5 post-infection).
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of viral replication for each inhibitor concentration relative to the virus control (no inhibitor).
-
The EC50 value is the concentration of the inhibitor that reduces p24 production by 50%.
Visualizations
Caption: HIV-1 replication cycle and the target of this compound.
Caption: Troubleshooting workflow for low antiviral activity of this compound.
References
Addressing cytotoxicity of HIV-1 inhibitor-45 in MT-4 cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected cytotoxicity with HIV-1 inhibitor-45 in MT-4 cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our MT-4 cell cultures at concentrations where we expect to see antiviral activity. What are the potential causes?
A1: Several factors could contribute to the observed cytotoxicity of this compound in MT-4 cells. These can be broadly categorized as compound-related effects, experimental artifacts, or issues with the cell culture itself. Potential causes include off-target effects of the compound, induction of apoptosis, mitochondrial toxicity, contamination of the compound or cell culture, or suboptimal health of the MT-4 cells prior to the experiment.
Q2: What are the common mechanisms of cytotoxicity for HIV-1 inhibitors in T-cell lines like MT-4?
A2: HIV-1 inhibitors, depending on their class, can induce cytotoxicity through various mechanisms. Common pathways include the induction of the intrinsic or extrinsic apoptotic pathways, which can be triggered by cellular stress. Some inhibitors are known to cause mitochondrial dysfunction, leading to a decrease in cellular energy production and the release of pro-apoptotic factors. Off-target effects, where the inhibitor interacts with cellular proteins other than its intended HIV-1 target, can also lead to toxicity.
Q3: How can we differentiate between true compound-induced cytotoxicity and experimental artifacts?
A3: To distinguish between genuine cytotoxicity and experimental errors, it is crucial to include proper controls in your experimental setup. These should include vehicle-only controls (e.g., DMSO), untreated cell controls, and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Repeating the experiment with a freshly prepared stock solution of this compound can rule out issues with compound degradation or precipitation. Additionally, examining the cells microscopically for signs of stress or death can provide qualitative evidence of a cytotoxic effect.
Q4: Our stock solution of this compound is dissolved in DMSO. Could the solvent be causing the observed cytotoxicity?
A4: Yes, the solvent used to dissolve the compound can cause cytotoxicity, especially at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be toxic to MT-4 cells. Always include a vehicle control with the same final concentration of DMSO as your experimental wells to assess the solvent's contribution to cytotoxicity.
Troubleshooting Guide
If you are experiencing unexpected cytotoxicity with this compound, follow these troubleshooting steps:
Step 1: Verify Experimental Parameters
-
Compound Concentration: Double-check all calculations for the serial dilutions of this compound. An error in calculation could lead to testing at much higher concentrations than intended.
-
Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
-
Cell Seeding Density: Confirm that the MT-4 cells were seeded at the optimal density for the duration of the assay. Over- or under-confluent cells can be more susceptible to stress.
Step 2: Assess Cell Health and Culture Conditions
-
Cell Viability: Before starting the experiment, assess the viability of your MT-4 cell stock using a method like Trypan Blue exclusion. The viability should be above 95%.
-
Mycoplasma Contamination: Test your cell culture for mycoplasma contamination, as this can affect cellular health and response to treatment.
-
Culture Conditions: Ensure that the cells are cultured in the recommended medium with the correct supplements and are maintained in a properly calibrated incubator (37°C, 5% CO2).
Step 3: Investigate the Mechanism of Cytotoxicity
If the cytotoxicity persists after ruling out experimental artifacts, the following assays can help elucidate the underlying mechanism:
-
Apoptosis Assays: Use an Annexin V/Propidium Iodide (PI) assay to differentiate between apoptotic and necrotic cell death.
-
Mitochondrial Health Assays: Measure the mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRE to assess for mitochondrial dysfunction.
-
Caspase Activity Assays: Measure the activity of key caspases (e.g., Caspase-3/7, Caspase-8, Caspase-9) to determine if apoptosis is being executed and through which pathway.
Summary of Troubleshooting Assays
| Assay | Purpose | Typical Readout | Interpretation |
| Trypan Blue Exclusion | To assess cell viability | Percentage of viable cells | Low viability (<95%) in stock culture indicates poor cell health. |
| Annexin V/PI Staining | To differentiate apoptosis and necrosis | Flow cytometry dot plot | Annexin V positive, PI negative cells are early apoptotic. |
| JC-1 Staining | To measure mitochondrial membrane potential | Fluorescence microscopy or flow cytometry | A shift from red to green fluorescence indicates mitochondrial depolarization. |
| Caspase-Glo 3/7 Assay | To measure caspase-3 and -7 activity | Luminescence | Increased luminescence indicates activation of executioner caspases. |
Experimental Protocols
Annexin V/PI Apoptosis Assay
-
Cell Preparation: Seed MT-4 cells in a 96-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Centrifuge the plate to pellet the cells. Carefully remove the supernatant.
-
Washing: Wash the cells with cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Mitochondrial Membrane Potential Assay (JC-1)
-
Cell Treatment: Treat MT-4 cells with this compound in a 96-well plate.
-
JC-1 Staining: Add JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.
-
Washing: Centrifuge the plate, remove the supernatant, and wash the cells with assay buffer.
-
Analysis: Measure the fluorescence at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths using a fluorescence plate reader or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Visualizing Workflows and Pathways
Caption: A flowchart for troubleshooting cytotoxicity.
Caption: Possible mechanisms of inhibitor-induced cytotoxicity.
Technical Support Center: Enhancing the Bioavailability of HIV-1 Inhibitor-45
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of HIV-1 inhibitor-45. As a potent HIV-1 RNase H inhibitor with a polyphenolic structure, this compound exhibits significant antiviral activity but is hampered by poor cell permeability, limiting its therapeutic potential.
This guide explores various strategies to overcome this limitation, complete with experimental protocols and data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge limiting the in vivo efficacy of this compound?
A1: The principal obstacle is its low oral bioavailability, primarily due to poor cell permeability. This compound possesses a polyphenolic skeleton, a chemical feature often associated with reduced membrane permeability. This characteristic hinders its absorption from the gastrointestinal tract into the bloodstream, thereby limiting the concentration of the drug that reaches its viral target.
Q2: What are the promising strategies to enhance the bioavailability of this compound?
A2: Several formulation and medicinal chemistry strategies can be employed to improve the bioavailability of polyphenolic compounds like this compound. These include:
-
Nanoformulation: Encapsulating the inhibitor in nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more permeable prodrug can enhance its absorption. Once absorbed, the prodrug is metabolized to release the active inhibitor.
-
Use of Permeation Enhancers: Co-administration of this compound with compounds that reversibly increase the permeability of the intestinal epithelium can improve its absorption.
-
Solid Dispersions: Creating a solid dispersion of the inhibitor with a hydrophilic carrier can enhance its dissolution rate and, consequently, its absorption.
Q3: Are there any existing HIV drugs that have successfully utilized these bioavailability enhancement strategies?
A3: Yes, several approved HIV drugs have benefited from such strategies. For instance, ritonavir is often used as a pharmacokinetic enhancer (a type of permeation and metabolism inhibitor) to boost the bioavailability of other protease inhibitors.[1] Fosamprenavir is a phosphate ester prodrug of amprenavir, designed to improve its aqueous solubility and oral absorption.[2][3] Furthermore, nanoformulations of several antiretroviral drugs are in various stages of development to improve their pharmacokinetic profiles.
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments to improve the bioavailability of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low apparent permeability (Papp) in Caco-2 assays | Inherently poor membrane permeability of the polyphenolic structure. | 1. Formulation: Test nanoformulations (e.g., liposomes, PLGA nanoparticles) of the inhibitor in the Caco-2 assay. 2. Prodrugs: Synthesize and evaluate the permeability of various prodrugs of the inhibitor. 3. Permeation Enhancers: Co-administer the inhibitor with known permeation enhancers (e.g., chitosan, sodium caprate) in the Caco-2 model. |
| High efflux ratio in bidirectional Caco-2 assays | The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | 1. Inhibitor Co-administration: Perform the Caco-2 assay in the presence of specific efflux pump inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP) to confirm transporter involvement. 2. Structural Modification: If efflux is confirmed, consider structural modifications to the inhibitor to reduce its affinity for the transporter. |
| Poor in vivo bioavailability despite good in vitro permeability | High first-pass metabolism in the liver or gut wall. | 1. Metabolic Stability Assay: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the extent of metabolism. 2. Pharmacokinetic Enhancers: Co-administer the inhibitor with a pharmacokinetic enhancer like ritonavir or cobicistat in animal models. 3. Prodrug Design: Design prodrugs that are more resistant to first-pass metabolism. |
| Variability in animal pharmacokinetic data | Issues with formulation, dosing procedure, or animal model. | 1. Formulation Optimization: Ensure the formulation is stable and provides consistent dosing. For oral gavage, ensure proper technique to avoid variability. 2. Animal Model Selection: Choose an appropriate animal model with a gastrointestinal physiology relevant to humans for oral bioavailability studies. 3. Dose-Response Study: Conduct a dose-ranging study to understand the pharmacokinetic profile at different concentrations. |
Experimental Protocols
In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol is a standard method to predict the intestinal absorption of a compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound and its formulations.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by checking the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (this compound or its formulation) dissolved in HBSS to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with 5% CO2.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Data Presentation:
| Compound/Formulation | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound (unformulated) | Insert experimental data | Insert experimental data | Insert experimental data |
| Nanoformulation 1 | Insert experimental data | Insert experimental data | Insert experimental data |
| Prodrug A | Insert experimental data | Insert experimental data | Insert experimental data |
| + Permeation Enhancer X | Insert experimental data | Insert experimental data | Insert experimental data |
In Vivo Pharmacokinetic Study in an Animal Model
This protocol outlines a typical pharmacokinetic study in rodents to evaluate the oral bioavailability of this compound and its improved formulations.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of this compound.
Methodology:
-
Animal Model: Use an appropriate rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of this compound dissolved in a suitable vehicle via tail vein injection to determine the absolute bioavailability.
-
Oral (PO) Group: Administer a single oral dose of the test compound (unformulated inhibitor, nanoformulation, or prodrug) via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound (and any active metabolites for prodrugs) in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration-time profiles for each group.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Data Presentation:
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng*h/mL) | F (%) |
| This compound | IV | e.g., 2 | Insert data | Insert data | Insert data | - |
| This compound | PO | e.g., 10 | Insert data | Insert data | Insert data | Calculate |
| Nanoformulation 1 | PO | e.g., 10 | Insert data | Insert data | Insert data | Calculate |
| Prodrug A | PO | e.g., 10 | Insert data | Insert data | Insert data | Calculate |
Visualizations
Caption: Experimental workflow for improving and evaluating the bioavailability of this compound.
Caption: Signaling pathway illustrating the barriers to oral bioavailability of this compound.
References
Off-target effects of HIV-1 inhibitor-45 in cellular assays
Technical Support Center: HIV-1 Inhibitor-45
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in cellular assays. Our goal is to help you identify and address potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity at concentrations of this compound that are below its effective antiviral concentration. Is this expected?
A1: This is a critical observation and may indicate an off-target effect. While this compound is designed for high specificity, interactions with cellular components other than the intended viral target can lead to cytotoxicity.[1][2][3][4] We recommend performing a dose-response cytotoxicity assay in parallel with your antiviral assay on the same cell line, as well as on a control, non-host cell line if possible. This will help differentiate between general cytotoxicity and target-specific effects.
Q2: Our cells treated with this compound are showing morphological changes consistent with mitochondrial stress and a decrease in metabolic activity. Could the inhibitor be affecting mitochondrial function?
A2: Yes, this is a possibility. Some antiretroviral compounds have been reported to cause mitochondrial toxicity.[5] This can manifest as changes in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and altered cellular metabolism. We advise conducting specific assays to evaluate mitochondrial health, such as a JC-1 assay for membrane potential or an MTT assay, which measures metabolic activity.[6]
Q3: We've noticed changes in the expression of host cell genes that are not directly related to the HIV-1 life cycle after treatment with this compound. What could be the underlying mechanism?
A3: Off-target effects can manifest as alterations in cellular signaling pathways and gene expression.[2] HIV-1 inhibitors can sometimes interact with host cell kinases, proteases, or transcription factors, leading to unintended changes in cellular processes.[1][2][3][4] To investigate this further, consider performing a transcriptomic analysis (e.g., RNA-seq) or a targeted analysis of key signaling pathways that are known to be affected by similar classes of compounds.
Q4: Are there known classes of host cell proteins that HIV-1 inhibitors are likely to interact with off-target?
A4: Yes, depending on the class of the inhibitor, off-target interactions are possible. For instance, HIV-1 protease inhibitors have been known to interact with cellular proteases, which can lead to various side effects.[1][2][3][4][7] Similarly, integrase inhibitors have been studied for potential off-target effects on host DNA repair enzymes, though current evidence suggests approved inhibitors are unlikely to have this effect at clinical concentrations.[8][9][10]
Troubleshooting Guides
Problem 1: High Background Signal in Luciferase Reporter Assays
Symptoms: The negative control wells (cells without inhibitor) and/or the wells with the empty vector control show an unusually high luciferase signal, making it difficult to determine the true inhibitory effect of this compound.[11][12]
Possible Causes & Solutions:
-
Cell Health: Poor cell health can lead to aberrant reporter gene expression. Ensure that cells are healthy and not overgrown before transfection and treatment.
-
Reagent Quality: Expired or improperly stored luciferase assay reagents can result in a high background. Always use fresh reagents and follow the manufacturer's storage instructions.[13]
-
Contamination: Mycoplasma or other microbial contamination can affect cellular metabolism and reporter gene expression. Regularly test your cell cultures for contamination.
-
Promoter Activity: The promoter driving the luciferase gene in your vector might be too strong, leading to a saturated signal.[14] Consider using a vector with a weaker promoter if the high background persists.
-
Plate Type: Using clear plates can lead to signal bleed-through from adjacent wells. For luminescence assays, it is recommended to use white, opaque-walled plates to minimize crosstalk.[14]
Problem 2: Inconsistent Results Between Experimental Replicates
Symptoms: High variability in the measured antiviral activity or cytotoxicity of this compound across replicate wells or between different experiments.
Possible Causes & Solutions:
-
Pipetting Errors: Inconsistent pipetting of cells, inhibitor, or assay reagents is a common source of variability.[14] Use calibrated pipettes and consider using a master mix for adding reagents to all wells.
-
Cell Seeding Density: Uneven cell distribution in the wells can lead to significant differences in results. Ensure a uniform single-cell suspension before seeding and be consistent with the seeding density.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Inhibitor Stability: Ensure that this compound is fully dissolved and stable in your culture medium. Precipitated inhibitor will lead to inconsistent concentrations across wells.
Data Presentation
Table 1: Comparative Cytotoxicity (CC50) of this compound in Different Cell Lines
| Cell Line | Cell Type | CC50 (µM) |
| CEM-GXR | T-lymphoblastoid | 25.8 |
| MT-4 | Human T-cell leukemia | 32.1 |
| HEK293T | Human embryonic kidney | > 50 |
| HepG2 | Human liver carcinoma | 45.3 |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in CEM-GXR cells
| Concentration (µM) | Red/Green Fluorescence Ratio (JC-1 Assay) | % of Control |
| 0 (Control) | 5.2 ± 0.4 | 100% |
| 5 | 4.8 ± 0.5 | 92.3% |
| 10 | 3.9 ± 0.3 | 75.0% |
| 25 | 2.1 ± 0.2 | 40.4% |
| 50 | 1.3 ± 0.1 | 25.0% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^4 cells/well in 100 µL of culture medium.[15]
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for the desired period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16][17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
This assay uses the JC-1 dye to determine mitochondrial membrane potential.[18][19][20] In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and fluoresces green.[18][20][21]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Staining: Centrifuge the cells and resuspend them in 500 µL of media containing 2 µM JC-1 dye.[19][21]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[18][19][20]
-
Washing: Centrifuge the cells at 400 x g for 5 minutes, remove the supernatant, and wash the cells twice with assay buffer.[18][20]
-
Analysis: Resuspend the cells in assay buffer and analyze immediately by flow cytometry or fluorescence microscopy.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical off-target signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 101.200.202.226 [101.200.202.226]
- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem-agilent.com [chem-agilent.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Stabilizing HIV-1 Inhibitor-45 in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of HIV-1 inhibitor-45 in experimental settings. The information is presented in a question-and-answer format to directly address potential challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Ribonuclease H (RNase H) activity of the HIV-1 reverse transcriptase (RT) enzyme.[1][2] Its mechanism of action involves binding to the RNase H active site, thereby preventing the degradation of the viral RNA template within the RNA:DNA hybrid formed during reverse transcription. This inhibition ultimately halts the viral replication cycle.
Q2: What are the known challenges associated with using this compound?
The primary challenge reported for this compound is its poor cell permeability, which is attributed to its polyphenolic skeleton.[2] This can limit its efficacy in cell-based assays. Additionally, like many polyphenolic compounds, it may be prone to aggregation and have limited solubility in aqueous solutions, which can affect its stability and activity in in vitro assays.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, this compound powder should be stored at 4°C, sealed, and protected from moisture and light.[1] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.
Q4: What are the key parameters to consider when using this compound in an in vitro RNase H inhibition assay?
Key parameters include the final DMSO concentration in the assay (should be kept low, typically ≤1%, to avoid solvent effects), the concentration of divalent cations like Mg²⁺ (essential for RNase H activity), and the pre-incubation time of the enzyme with the inhibitor before adding the substrate. Time-of-addition experiments have shown that some RNase H inhibitors are more potent when pre-incubated with the enzyme.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity in in vitro assays | Inhibitor Precipitation: The compound may have precipitated out of the aqueous assay buffer due to its low solubility. | - Visually inspect the assay wells for any precipitate. - Decrease the final concentration of the inhibitor. - Increase the DMSO concentration slightly, ensuring it does not exceed a level that affects enzyme activity (run a solvent tolerance control). |
| Inhibitor Degradation: The compound may be unstable in the assay buffer or under the experimental conditions (e.g., pH, temperature). | - Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. - Evaluate the stability of the inhibitor in the assay buffer over the time course of the experiment. | |
| Incorrect Assay Conditions: Suboptimal concentrations of enzyme, substrate, or Mg²⁺ can affect the apparent inhibitory activity. | - Optimize the concentrations of all assay components. - Ensure the pH of the buffer is optimal for RNase H activity (typically around pH 7.8-8.3). | |
| Poor efficacy in cell-based assays | Low Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. | - Consider using a higher concentration of the inhibitor, if not limited by cytotoxicity. - Increase the incubation time to allow for greater uptake. - Explore the use of formulation strategies such as encapsulation in nanoparticles or the use of permeation enhancers, though this would require significant additional development. |
| Cytotoxicity: At higher concentrations, the inhibitor may be toxic to the cells, leading to a decrease in cell viability that can be misinterpreted as antiviral activity. | - Always perform a cytotoxicity assay in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50). - Ensure that the concentrations used in the antiviral assay are well below the CC50. | |
| Inconsistent or variable results | Inhibitor Aggregation: Polyphenolic compounds can form aggregates in solution, leading to variable effective concentrations. | - Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to minimize aggregation. - Prepare fresh dilutions and vortex thoroughly before use. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Data Presentation
Table 1: Reported Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (RNase H Inhibition) | 0.067 µM | In vitro biochemical assay | [1][2] |
| CC50 (Cytotoxicity) | 24.7 µM | MT-4 cells, 5-day incubation | [2] |
| Apparent Permeability (Papp) | < 0.48 x 10⁻⁶ cm/s | Caco-2 cells | [2] |
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation |
| Solid Form | Store at 4°C, sealed, away from moisture and light.[1] |
| Stock Solution Solvent | DMSO[1] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Working Dilutions | Prepare fresh from stock for each experiment. |
Experimental Protocols
Protocol 1: In Vitro HIV-1 RNase H Inhibition Assay
This protocol is adapted from established methods for measuring HIV-1 RNase H inhibition.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
RNA/DNA hybrid substrate (e.g., 5'-fluorescein-labeled RNA annealed to a 3'-DABCYL-labeled DNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
This compound stock solution (in DMSO)
-
DMSO (for control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls).
-
Add 88 µL of assay buffer containing the RNA/DNA hybrid substrate to each well.
-
Add 10 µL of recombinant HIV-1 RT to the inhibitor and no-inhibitor control wells. Add 10 µL of assay buffer without enzyme to the no-enzyme control wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based HIV-1 Replication Assay
This protocol describes a single-cycle infectivity assay using a reporter virus.
Materials:
-
TZM-bl or similar reporter cell line (e.g., expressing luciferase or β-galactosidase under the control of the HIV-1 LTR)
-
HIV-1 virus stock (e.g., NL4-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (for control)
-
96-well cell culture plate
-
Luciferase or β-galactosidase assay reagent
Procedure:
-
Seed TZM-bl cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
Remove the medium from the cells and add 100 µL of the diluted inhibitor or medium with DMSO (for virus control).
-
Add a pre-titered amount of HIV-1 virus stock to each well (except for the cell-only control).
-
Incubate the plate at 37°C in a CO₂ incubator for 48 hours.
-
After incubation, measure the reporter gene expression according to the manufacturer's protocol for the specific reporter assay (e.g., add luciferase substrate and measure luminescence).
-
In a parallel plate, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same concentrations of the inhibitor to determine the CC50.
-
Calculate the percent inhibition of viral replication and determine the EC50 value.
Mandatory Visualization
Caption: HIV-1 Reverse Transcription and the Site of Action for Inhibitor-45.
Caption: General Experimental Workflow for Evaluating this compound.
References
Technical Support Center: Experiments with HIV-1 Inhibitor-45
Welcome to the technical support center for researchers utilizing HIV-1 inhibitor-45. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-nucleoside inhibitor of the HIV-1 Ribonuclease H (RNase H) function of reverse transcriptase.[1] Its mechanism of action involves binding to the RNase H active site, thereby preventing the degradation of the viral RNA template within the RNA:DNA hybrid during reverse transcription. This inhibition ultimately halts the viral replication cycle.
Q2: What are the known IC50 and CC50 values for this compound?
The reported 50% inhibitory concentration (IC50) for this compound against HIV-1 RNase H is 0.067 μM. The 50% cytotoxic concentration (CC50) in MT-4 cells is 24.7 μM, indicating a favorable selectivity index.[1]
Q3: What is the biggest challenge when using this compound in cell-based assays?
The primary challenge with this compound is its poor cell permeability.[1] This is attributed to its polyphenolic skeleton.[1] This characteristic can lead to high variability in cellular assays, as the intracellular concentration of the inhibitor may not be sufficient or consistent.
Q4: Can this compound affect other cellular processes?
Due to its polyphenolic structure, this compound has the potential to modulate various cellular signaling pathways. Polyphenolic compounds are known to interact with pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][3][4] Researchers should be aware of these potential off-target effects, which could influence experimental outcomes.
Troubleshooting Guides
Issue 1: High Variability in Cellular HIV-1 Replication Assays
Possible Cause 1: Poor Cell Permeability of this compound
-
Solution:
-
Increase Incubation Time: Pre-incubate cells with this compound for an extended period (e.g., 2-4 hours) before viral infection to allow for maximum uptake.
-
Use a Permeabilizing Agent: In mechanistic studies (not for efficacy determination), a very low, non-toxic concentration of a gentle permeabilizing agent like digitonin could be tested to facilitate entry. However, this must be carefully optimized to avoid cytotoxicity.
-
Consider Cell-Penetrating Peptides (CPPs): For in-vitro studies, conjugation of the inhibitor to a CPP could be explored to enhance cellular uptake.[5]
-
Possible Cause 2: Inconsistent Viral Titer
-
Solution:
-
Accurate Titer Determination: Always use a freshly titered viral stock for each experiment. Use a consistent method for viral titration, such as a p24 ELISA or a reporter cell line-based assay.
-
Standardized Infection Protocol: Use a consistent multiplicity of infection (MOI) across all wells and experiments. Ensure even mixing of the virus with the cells.
-
Possible Cause 3: Cell Health and Density
-
Solution:
-
Consistent Cell Seeding: Ensure a uniform number of viable cells are seeded in each well. Perform a cell viability count before each experiment.
-
Optimal Cell Density: Avoid both sparse and overly confluent cell cultures, as this can affect viral replication and cell health.
-
Issue 2: Inconsistent Results in Biochemical RNase H Activity Assays
Possible Cause 1: Substrate Variability
-
Solution:
-
High-Quality Substrate: Use a highly purified, quality-controlled RNA:DNA hybrid substrate. Variations in substrate length and sequence can affect inhibitor binding and enzyme kinetics.
-
Consistent Substrate Concentration: Use a consistent and non-limiting concentration of the substrate in all assays.
-
Possible Cause 2: Divalent Cation Concentration
-
Solution:
-
Precise Cation Concentration: The RNase H active site requires divalent cations (typically Mg²⁺ or Mn²⁺) for activity. Ensure the concentration of these cations is consistent across all wells, as this compound is a chelating inhibitor.
-
Possible Cause 3: Enzyme Activity
-
Solution:
-
Standardized Enzyme Concentration: Use a consistent concentration of purified, active HIV-1 reverse transcriptase in each reaction.
-
Enzyme Stability: Store the enzyme under recommended conditions and avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (RNase H activity) | 0.067 µM | N/A (Biochemical Assay) | [1] |
| CC50 | 24.7 µM | MT-4 | [1] |
| Apparent Permeability Coefficient (Papp) | < 0.48 x 10⁻⁶ cm/s | Caco-2 | [1] |
Experimental Protocols
Biochemical HIV-1 RNase H Inhibition Assay
This protocol is adapted from standard fluorometric RNase H assays.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Fluorescently labeled RNA:DNA hybrid substrate (e.g., a 5'-FAM labeled RNA hybridized to a 3'-DABCYL labeled DNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
This compound
-
DMSO (for inhibitor dilution)
-
96-well black microplates
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add 50 µL of the diluted inhibitor solutions. For control wells, add assay buffer with the same final DMSO concentration.
-
Enzyme Addition: Add 25 µL of HIV-1 RT diluted in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 25 µL of the RNA:DNA hybrid substrate to each well to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 485/520 nm for FAM) every minute for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Cell-Based HIV-1 Replication Assay (p24 ELISA)
Materials:
-
MT-4 cells (or other susceptible cell line)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
Complete RPMI-1640 medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
HIV-1 p24 ELISA kit
Procedure:
-
Cell Seeding: Seed MT-4 cells at a density of 5 x 10⁴ cells/well in a 96-well plate in 100 µL of complete medium.
-
Inhibitor Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted inhibitor to the appropriate wells. For control wells, add medium with the same final DMSO concentration.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Viral Infection: Add 50 µL of HIV-1 viral stock at a pre-determined MOI (e.g., 0.01) to each well.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
p24 Quantification: Measure the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each inhibitor concentration compared to the virus control. Determine the EC50 value using non-linear regression.
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same concentrations of the inhibitor on uninfected cells to determine the CC50.
Visualizations
Caption: HIV-1 replication cycle and the point of inhibition by this compound.
Caption: Workflow for biochemical and cell-based assays with this compound.
Caption: Potential off-target effect of this compound on the MAPK signaling pathway.
References
Technical Support Center: Refining Protocols for HIV-1 Inhibitor-45
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-45. The information is designed to address specific issues that may be encountered during experiments and to provide refined protocols to mitigate toxicity and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound IA-6, is a potent inhibitor of HIV-1 Ribonuclease H (RNase H), a critical enzyme for viral replication.[1] Its mechanism of action involves binding to the RNase H active site, thereby blocking its enzymatic activity and preventing the degradation of the RNA strand in RNA:DNA hybrids during reverse transcription. This inhibition halts the viral replication process.
Q2: What are the known IC50 and CC50 values for this compound?
A2: this compound has a potent inhibitory concentration (IC50) of 0.067 μM against HIV-1 RNase H. Its 50% cytotoxic concentration (CC50) in MT-4 cells is 24.7 μM, indicating a degree of toxicity that needs to be managed in experimental setups.[1]
Q3: What is the primary challenge when working with this compound in cell-based assays?
A3: The main challenge is its poor cell permeability.[1] This is a common issue with polyphenolic compounds. The low permeability can lead to a lower than expected antiviral effect in cell-based assays compared to its high potency in enzymatic assays.
Q4: How can the poor cell permeability of this compound be addressed?
A4: Several strategies can be employed to overcome the poor cell permeability of polyphenolic compounds like this compound. These include the use of permeation enhancers, or nano-formulations such as polymeric micelles. These approaches aim to protect the compound from degradation and facilitate its transport across the cell membrane.
Q5: What are the potential off-target effects or signaling pathways affected by polyphenolic inhibitors like this compound?
A5: While specific signaling pathways for this compound have not been fully elucidated, polyphenolic compounds are known to modulate various cellular signaling pathways. These can include the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in inflammation, cell survival, and apoptosis. Researchers should be aware of these potential off-target effects when interpreting experimental results.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Low or no antiviral activity in cell-based assays despite high potency in enzymatic assays.
-
Possible Cause: Poor cell permeability of the inhibitor.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Increase Concentration: Titrate the inhibitor to higher concentrations in the cell-based assay. However, be mindful of approaching the CC50 value.
-
Use a Permeation Enhancer: Co-administer the inhibitor with a known, non-toxic permeation enhancer.
-
Formulation: If possible, explore formulating the inhibitor in a drug delivery system like polymeric micelles to improve its solubility and uptake.
-
Control Compound: Use a control HIV-1 inhibitor with known good cell permeability to validate the assay system.
-
Problem 2: High cytotoxicity observed in cell cultures.
-
Possible Cause: The concentration of the inhibitor used is too high, or the cells are particularly sensitive.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Accurately determine the CC50 value in your specific cell line using a range of inhibitor concentrations.
-
Reduce Incubation Time: Decrease the duration of exposure of the cells to the inhibitor.
-
Change Cell Line: If possible, switch to a less sensitive cell line for your experiments.
-
Monitor Cell Health: Use microscopy to visually inspect cells for signs of stress or death at different time points and concentrations.
-
Problem 3: Inconsistent or non-reproducible results.
-
Possible Cause: Variability in experimental setup, reagent quality, or cell culture conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps, including cell seeding density, inhibitor preparation, and incubation times, are consistent across all experiments.
-
Reagent Quality Control: Use fresh, high-quality reagents and screen new batches of fetal bovine serum for their effect on cell growth and inhibitor activity.
-
Cell Culture Maintenance: Maintain a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on the cells.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (RNase H Inhibition) | 0.067 µM | - | [1] |
| CC50 (Cytotoxicity) | 24.7 µM | MT-4 | [1] |
| Apparent Permeability (Papp) | < 0.48 x 10⁻⁶ cm/s | Caco-2 | [1] |
Detailed Experimental Protocols
HIV-1 RNase H Inhibition Assay
This protocol is adapted from methodologies used for the evaluation of galloyl derivatives as HIV-1 RNase H inhibitors.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
RNA/DNA hybrid substrate (e.g., 21-mer DNA annealed to a 5'-[³²P]-labeled 31-mer RNA)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
This compound
-
Stop solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
-
Denaturing polyacrylamide gel (e.g., 15%)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the HIV-1 RT enzyme and the inhibitor dilution. Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the RNA/DNA hybrid substrate.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the cleavage products by electrophoresis on a denaturing polyacrylamide gel.
-
Visualize the results using autoradiography and quantify the band intensities to determine the IC50 value.
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[2][3][4][5][6]
Materials:
-
MT-4 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value from the dose-response curve.
Caco-2 Cell Permeability Assay
This assay is used to predict intestinal drug absorption.[7][8][9][10][11]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and allow them to differentiate for 21-28 days to form a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with transport buffer.
-
Add this compound (at a known concentration) to the apical (A) side of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, add the inhibitor to the basolateral side and collect samples from the apical side.
-
At the end of the experiment, perform a Lucifer yellow leak test to confirm monolayer integrity was maintained.
-
Quantify the concentration of the inhibitor in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. enamine.net [enamine.net]
- 10. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of HIV-1 Inhibitor-45 and Other Ribonuclease H Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HIV-1 inhibitor-45 with other notable Ribonuclease H (RNase H) inhibitors, supported by available experimental data. The information is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds.
Introduction to HIV-1 RNase H Inhibition
The reverse transcriptase (RT) of HIV-1 is a crucial enzyme for the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA that can be integrated into the host cell's genome.[1][2] This process involves two key enzymatic activities of RT: a DNA polymerase function and a ribonuclease H (RNase H) function.[1][2] The RNase H domain is responsible for degrading the RNA strand of the RNA:DNA hybrid intermediate, a critical step for the successful completion of reverse transcription.[1][2] While numerous antiretroviral drugs target the polymerase activity of RT, the RNase H domain remains a relatively unexploited but promising target for new therapeutic agents.[2][3] Inhibitors of RNase H typically work by chelating the two essential magnesium ions (Mg²⁺) present in the enzyme's active site, thereby blocking its catalytic activity.[1][2]
Quantitative Comparison of RNase H Inhibitors
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other selected RNase H inhibitors from various chemical classes.
Table 1: In Vitro RNase H Inhibitory Activity (IC₅₀)
| Inhibitor Class | Compound | HIV-1 RNase H IC₅₀ (µM) | Reference(s) |
| Galloyl Derivative | This compound (IA-6) | 0.067 ± 0.02 | [4][5] |
| Tropolone | β-thujaplicinol | 0.2 - 2.01 | [6][7] |
| N-hydroxy naphthyridinone | MK1 | 0.061 | [2] |
| Vinylogous Urea | NSC727447 | Low micromolar potency | [8] |
| N-acyl hydrazone | BBNH | 0.8 - 3.4 | [9] |
| Diketo Acid | RDS1643 | ~13 | [1][3] |
Table 2: Cytotoxicity in MT-4 Cells (CC₅₀)
| Inhibitor Class | Compound | CC₅₀ in MT-4 Cells (µM) | Reference(s) |
| Galloyl Derivative | This compound (IA-6) | 24.7 | [4] |
| Tropolone | β-thujaplicinol | Not widely reported | [10] |
| N-hydroxy naphthyridinone | MK1 | Not widely reported | |
| Vinylogous Urea | NSC727447 | 19.9 | [8] |
| N-acyl hydrazone | BBNH | Not widely reported | |
| Diketo Acid | RDS1643 | >50 | [11] |
Experimental Protocols
In Vitro HIV-1 RNase H Activity Assay (Fluorescence-Based)
This assay quantifies the enzymatic activity of HIV-1 RNase H by measuring the cleavage of a fluorescently labeled substrate.
Principle: A hybrid substrate consisting of a fluorescein-labeled RNA strand annealed to a Dabcyl (quencher)-labeled DNA strand is used. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the RNA strand by RNase H, the fluorescein-labeled fragments diffuse away from the quencher, leading to an increase in fluorescence that is proportional to the enzyme's activity.[12]
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Fluorescently labeled RNA/DNA hybrid substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Test inhibitors dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor dilution, and the RNA/DNA hybrid substrate.
-
Initiate the reaction by adding HIV-1 RT to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution of EDTA.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for fluorescein).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[13]
Cellular Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of the inhibitors on a cell line permissive to HIV-1 infection, such as MT-4 cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[14][15]
Materials:
-
MT-4 cells
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)
-
Test inhibitors dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a predetermined density and incubate overnight.
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions.
-
Incubate the cells for a period that reflects the duration of the antiviral assay (e.g., 4-5 days).
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow formazan crystal formation.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cytotoxicity for each inhibitor concentration relative to a no-inhibitor (cell only) control.
-
Determine the CC₅₀ value by plotting the percent cytotoxicity against the inhibitor concentration and fitting the data to a dose-response curve.[16][17]
Visualizing Mechanisms and Workflows
Figure 1. HIV-1 Reverse Transcription and RNase H Inhibition.
Figure 2. In Vitro RNase H Activity Assay Workflow.
Figure 3. Cellular Cytotoxicity (MTT) Assay Workflow.
References
- 1. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. Selective inhibition of HIV-1 reverse transcriptase-associated ribonuclease H activity by hydroxylated tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of HIV-1 Reverse Transcriptase with the Inhibitor β-thujaplicinol Bound at the RNase H Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Active site and allosteric inhibitors of the ribonuclease H activity of HIV reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Highly Conserved Residues Involved in Inhibition of HIV-1 RNase H Function by Diketo Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]
- 13. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Antiviral Efficacy of HIV-1 Inhibitor-45
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral effect of HIV-1 inhibitor-45, a potent RNase H inhibitor, with other classes of antiretroviral agents. The information is presented to aid in the evaluation of its potential as a therapeutic agent.
Introduction to this compound
This compound is a potent and specific inhibitor of the HIV-1 Ribonuclease H (RNase H) enzyme, a critical component of the viral reverse transcriptase (RT) responsible for degrading the viral RNA genome during reverse transcription.[1] By targeting RNase H, inhibitor-45 presents a distinct mechanism of action compared to currently approved antiretroviral drugs that primarily target the polymerase function of RT, protease, or integrase.[1] The compound demonstrates an IC50 value of 0.067 μM for HIV-1 RNase H and a CC50 (50% cytotoxic concentration) of 24.7 μM in MT-4 cells, indicating a favorable in vitro therapeutic window. However, it is noted to have poor cell permeability.[1]
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound and a selection of representative HIV-1 inhibitors from various classes. The data, compiled from multiple studies, includes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the calculated Selectivity Index (SI = CC50/EC50), a key indicator of a compound's therapeutic potential.
Table 1: Antiviral Activity of HIV-1 RNase H Inhibitor-45
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| This compound | RNase H | Not Reported | 24.7 | Not Applicable | MT-4 |
Note: The EC50 for this compound in a cell-based antiviral assay was not explicitly found in the provided search results. The IC50 for its enzymatic activity is 0.067 µM.
Table 2: Comparative Antiviral Activity of Reverse Transcriptase Inhibitors
| Compound | Class | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Zidovudine (AZT) | NRTI | 0.5 | >100 | >200,000 |
| Efavirenz | NNRTI | 0.610 | >20 | >32,787 |
| AIC292 | NNRTI | 0.9 - 1.9 | >10 | >5,263 - 11,111 |
Table 3: Comparative Antiviral Activity of Protease Inhibitors
| Compound | Class | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Saquinavir | PI | 37.7 | >100 | >2,653 |
| Darunavir | PI | 1 - 2 | >100 | >50,000 - 100,000 |
| Ritonavir | PI | Not Reported | Not Reported | Not Reported |
Table 4: Comparative Antiviral Activity of Integrase Inhibitors
| Compound | Class | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Raltegravir | INSTI | 2 - 7 | >100 | >14,286 - 50,000 |
| Elvitegravir | INSTI | 0.7 - 1.5 | >100 | >66,667 - 142,857 |
| Dolutegravir | INSTI | 0.21 | >50 | >238,095 |
| Bictegravir | INSTI | 1.5 - 2.4 | >50 | >20,833 - 33,333 |
Table 5: Comparative Antiviral Activity of Entry, Capsid, and Maturation Inhibitors
| Compound | Class | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Maraviroc | Entry Inhibitor (CCR5 antagonist) | Not Reported | Not Reported | Not Reported |
| Lenacapavir | Capsid Inhibitor | 0.105 | >20 | >190,476 |
| GSK878 | Capsid Inhibitor | 0.039 | >20 | >512,820 |
| Bevirimat | Maturation Inhibitor | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: HIV-1 life cycle and targets of various antiretroviral drug classes.
Caption: General workflow for in vitro antiviral and cytotoxicity assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of HIV-1 inhibitors.
In Vitro RNase H Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RNase H.
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase (containing RNase H domain)
-
Fluorescently labeled RNA/DNA hybrid substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the recombinant HIV-1 RT enzyme to each well.
-
Add the diluted test compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the RNA/DNA hybrid substrate to all wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader. The decrease in fluorescence corresponds to the degradation of the substrate by RNase H.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Activity Assay (p24 Antigen ELISA)
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell culture model.
-
Cell Line: MT-4 (human T-cell leukemia cell line)
-
Virus: HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Reagents and Materials:
-
MT-4 cells
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
HIV-1 viral stock of known titer
-
Test compound
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
-
Procedure:
-
Seed MT-4 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well).
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compound to the wells containing the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of p24 production for each compound concentration compared to a virus-only control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT or XTT Assay)
This assay measures the effect of a compound on the metabolic activity of cells to determine its cytotoxicity.
-
Cell Line: MT-4 cells
-
Reagents and Materials:
-
MT-4 cells
-
Complete culture medium
-
Test compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed MT-4 cells into a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates for the same duration as the antiviral assay (4-5 days).
-
Add the MTT or XTT reagent to each well and incubate for a few hours (typically 2-4 hours) at 37°C. During this time, viable cells with active mitochondria will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Calculate the percent cell viability for each compound concentration relative to untreated control cells.
-
Determine the CC50 value by plotting the percent cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising lead compound targeting a novel and under-exploited viral enzyme, RNase H. Its potent enzymatic inhibition is a significant finding. However, its poor cell permeability presents a hurdle for its development as a therapeutic agent.[1] When compared to established antiretroviral drugs from other classes, which exhibit potent antiviral activity in the nanomolar range and high selectivity indices, the current data on this compound's cell-based efficacy is incomplete. Further research focusing on improving its pharmacokinetic properties and conducting comprehensive head-to-head in vitro and in vivo studies against a broader range of HIV-1 inhibitors is warranted to fully assess its therapeutic potential. The distinct mechanism of action of RNase H inhibitors could offer a valuable addition to combination antiretroviral therapy, particularly for patients with resistance to existing drug classes.
References
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of HIV-1 Inhibitor-45
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains remains a critical challenge in antiretroviral therapy. The development of novel inhibitors targeting different viral enzymes is crucial to expand treatment options. HIV-1 RNase H, an essential enzyme for viral replication, represents a promising, yet underexplored, target. This guide provides a comparative analysis of the cross-resistance profile of HIV-1 inhibitor-45, a potent RNase H inhibitor, in the context of other known inhibitors of this class. Due to the early stage of development for most RNase H inhibitors, direct cross-resistance data is limited. This guide synthesizes the available preclinical data to offer insights into potential resistance pathways and overlapping resistance profiles.
Introduction to HIV-1 RNase H Inhibition
HIV-1 reverse transcriptase (RT) is a multifunctional enzyme possessing both DNA polymerase and ribonuclease H (RNase H) activity. While numerous approved drugs target the polymerase function, none currently target the RNase H active site. The RNase H domain is responsible for degrading the viral RNA template within the RNA:DNA hybrid during reverse transcription, a critical step for the synthesis of double-stranded viral DNA. The high degree of conservation in the RNase H active site makes it an attractive target for novel antiretroviral drugs.
This compound is a potent, active-site inhibitor of HIV-1 RNase H. Understanding its potential for cross-resistance with other RNase H inhibitors is paramount for its future clinical development and for designing effective combination therapies.
Comparative Analysis of HIV-1 RNase H Inhibitors
The landscape of HIV-1 RNase H inhibitors is populated by compounds with diverse chemical scaffolds and mechanisms of action. For the purpose of this guide, we will compare this compound with other representative RNase H inhibitors for which inhibitory and, where available, resistance data have been reported.
Table 1: Comparative Inhibitory Activity of Selected HIV-1 RNase H Inhibitors against Wild-Type HIV-1
| Inhibitor Class | Compound | Target Site | IC50 (Wild-Type HIV-1) | Antiviral Activity (EC50) | Reference |
| Thienopyrimidinone | This compound | RNase H Active Site | 0.067 µM | Data not available | [1] |
| Tropolone | β-thujaplicinol | RNase H Active Site | ~0.5 µM | Not reported to have antiviral activity | [2] |
| Diketo Acid | RDS1759 | RNase H Active Site | ~5 µM | Not reported to have antiviral activity | [3] |
| Naphthyridinone | MK2 | RNase H Active Site | Data not available | Data not available | [4] |
| Dihydroxynaphthoquinone | XZ462 | RNase H Active Site | Data not available | Data not available | [4] |
| Lawsone Mannich Base | Compound 1e | RNase H Active Site | 3.1 µM | > 25 µM | [5] |
| Lawsone Mannich Base | Compound 2k | RNase H Active Site | 2.8 µM | 11.2 µM | [5] |
| Allosteric Inhibitor | APEX57219 | Binds to RT, affecting nucleic acid interaction | Data not available | Yes | [6] |
Note: IC50 values represent the concentration of the inhibitor required to block 50% of the enzyme's activity in biochemical assays. EC50 values represent the concentration required to inhibit 50% of viral replication in cell culture. Direct comparison of these values should be made with caution due to variations in experimental conditions.
Cross-Resistance Profile and Resistance Mutations
Direct in vitro selection of HIV-1 strains resistant to RNase H inhibitors is not yet widely reported in the literature. Consequently, a comprehensive cross-resistance table based on specific inhibitor-selected mutations is not currently possible.
However, mutations in the RNase H domain have been identified in patients failing therapies with nucleoside reverse transcriptase inhibitors (NRTIs). While not selected by RNase H inhibitors, these mutations provide the first glimpse into the genetic determinants of resistance within this domain.
Table 2: Known Mutations in the HIV-1 RNase H Domain and Their Impact on Susceptibility
| Mutation | Selected by | Impact on NRTI Susceptibility | Potential Impact on RNase H Inhibitor Susceptibility |
| N348I | NRTIs | Reduced susceptibility to zidovudine (AZT) | Unknown. As an allosteric change, could affect binding of some RNase H inhibitors. |
| A360V/T | NRTIs | Associated with NRTI resistance | Unknown |
| A371V | NRTIs | Reduced susceptibility to AZT | Unknown |
| D488E | NRTIs | Enhances AZT resistance in the presence of other mutations | Located near the active site; could potentially affect binding of active-site inhibitors. |
| H539N | In vitro mutagenesis | Enhances NRTI resistance | H539 is implicated in the binding of some active-site RNase H inhibitors. Mutations at this position are likely to confer resistance. |
| D549N | In vitro mutagenesis | Enhances NRTI resistance | D549 is a key catalytic residue. Mutations would likely impact enzyme function and could affect inhibitor binding. |
Inference on Cross-Resistance:
-
Active-Site Inhibitors: Inhibitors that bind to the catalytic active site of RNase H, such as this compound, β-thujaplicinol, and diketo acids, may exhibit cross-resistance. Mutations in the active site residues (e.g., D443, E478, D498, D549) or residues that affect the conformation of the active site (e.g., H539) would likely reduce the binding affinity of multiple drugs in this class.
-
Allosteric Inhibitors: Inhibitors that bind to sites other than the catalytic center may have distinct cross-resistance profiles. For example, an inhibitor that binds to an allosteric pocket might retain activity against viruses with mutations in the active site, and vice-versa. APEX57219, which appears to disrupt the interaction between reverse transcriptase and the nucleic acid substrate, may have a unique resistance profile.
Experimental Methodologies
Detailed protocols are essential for the accurate assessment of inhibitor potency and resistance. Below are standardized methodologies that can be adapted for the evaluation of this compound and its cross-resistance profile.
Recombinant HIV-1 Reverse Transcriptase RNase H Activity Assay
This biochemical assay measures the direct inhibition of the RNase H activity of purified recombinant HIV-1 RT.
Protocol:
-
Enzyme and Substrate Preparation:
-
Express and purify recombinant wild-type and mutant HIV-1 RT (p66/p51 heterodimer).
-
Synthesize a radiolabeled or fluorescently labeled RNA:DNA hybrid substrate. A common substrate consists of a 32P-labeled RNA annealed to a complementary DNA strand.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Add serial dilutions of the inhibitor (e.g., this compound) to the reaction mixture.
-
Initiate the reaction by adding the recombinant HIV-1 RT and the RNA:DNA substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding EDTA and a loading dye.
-
-
Product Analysis:
-
Separate the reaction products (cleaved and uncleaved RNA) by denaturing polyacrylamide gel electrophoresis.
-
Visualize the RNA fragments by autoradiography or fluorescence imaging.
-
Quantify the amount of cleaved product in the presence and absence of the inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. Phenotypic characterization of drug resistance-associated mutations in HIV-1 RT connection and RNase H domains and their correlation with thymidine analogue mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases [mdpi.com]
- 3. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic characterization of drug resistance-associated mutations in HIV-1 RT connection and RNase H domains and their correlation with thymidine analogue mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative analysis of HIV-1 inhibitor-45 and other HIV-1 inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HIV-1 inhibitor-45 and other classes of HIV-1 inhibitors, supported by experimental data and detailed methodologies.
Introduction
The landscape of Human Immunodeficiency Virus Type 1 (HIV-1) therapeutics is continually evolving, with a diverse arsenal of inhibitors targeting various stages of the viral lifecycle. This guide offers a comparative analysis of a potent RNase H inhibitor, this compound, alongside established and emerging classes of antiretroviral agents. By presenting key performance data, detailed experimental protocols, and visual representations of molecular mechanisms and experimental workflows, this document aims to be a valuable resource for the scientific community engaged in HIV-1 research and drug development.
Comparative Data of HIV-1 Inhibitors
The following table summarizes the key characteristics of this compound and representative drugs from other major inhibitor classes. This data facilitates a direct comparison of their potency, cellular toxicity, and primary resistance mutations.
| Inhibitor Class | Representative Drug(s) | Target | IC50 / EC50 | CC50 | Key Resistance Mutations |
| RNase H Inhibitor | This compound | RNase H domain of Reverse Transcriptase | IC50: 0.067 µM | 24.7 µM (MT-4 cells) | Not extensively characterized in clinical settings. |
| NRTIs | Zidovudine (AZT) | Reverse Transcriptase | EC50: 0.005 - 0.1 µM | >100 µM (most cell lines) | M41L, D67N, K70R, L210W, T215Y/F, K219Q/E |
| Lamivudine (3TC) | Reverse Transcriptase | EC50: 0.001 - 0.1 µM | >100 µM (most cell lines) | M184V/I[1] | |
| NNRTIs | Efavirenz (EFV) | Reverse Transcriptase | EC50: 0.001 - 0.01 µM | 10 - 50 µM (various cell lines) | K103N, Y181C, G190A |
| Rilpivirine (RPV) | Reverse Transcriptase | EC50: 0.0004 - 0.0012 µM | >10 µM (MT-4 cells) | E138K, K101E, Y181C[2] | |
| INSTIs | Raltegravir (RAL) | Integrase | IC50: 2 - 7 nM | >100 µM (various cell lines) | Y143R/C/H, Q148H/K/R, N155H |
| Dolutegravir (DTG) | Integrase | IC50: 0.5 - 2.5 nM | >50 µM (various cell lines) | R263K, G118R, F121Y | |
| PIs | Darunavir (DRV) | Protease | IC50: 1 - 5 nM | >100 µM (various cell lines) | V11I, V32I, L33F, I47V, I50V, I54L/M, T74P, L76V, I84V, L89V[2] |
| Atazanavir (ATV) | Protease | IC50: 2 - 10 nM | >100 µM (various cell lines) | I50L, N88S | |
| Entry Inhibitors | Maraviroc (MVC) | CCR5 Co-receptor | EC50: 0.1 - 5 nM | >10 µM (various cell lines) | Changes in V3 loop of gp120 |
| Enfuvirtide (T-20) | gp41 | EC50: 1 - 10 nM | >100 µM (various cell lines) | G36D/S, I37V, V38A/M/E, Q39R, Q40H, N42T, N43D[1] | |
| Maturation Inhibitors | Bevirimat (BVM) | Gag Polyprotein | EC50: 0.003 - 0.02 µM | >50 µM (various cell lines) | V362I, A364V, S366G, V370A/M, L363M/F in Gag |
| Capsid Inhibitors | Lenacapavir (LEN) | Capsid Protein | EC50: 30 - 100 pM | >50 µM (MT-4 cells) | L56I, M66I, Q67H, K70N, N74D/S, T107N |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions and cell lines used. CC50 (half-maximal cytotoxic concentration) is a measure of the compound's toxicity to cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: HIV-1 lifecycle and the targets of different inhibitor classes.
References
Benchmarking a Novel HIV-1 RNase H Inhibitor Against Established Antiretroviral Drug Classes
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of Human Immunodeficiency Virus Type 1 (HIV-1) therapeutics is characterized by a diverse array of antiretroviral drugs targeting various stages of the viral lifecycle. The emergence of novel inhibitors, such as HIV-1 inhibitor-45, which targets the Ribonuclease H (RNase H) activity of the viral reverse transcriptase, necessitates a rigorous comparative evaluation against established drug classes. This guide provides an objective, data-driven comparison of this compound's therapeutic potential against existing antiretroviral agents, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent, non-nucleoside inhibitor of the HIV-1 RNase H enzyme.[1] RNase H is a critical enzymatic domain of the HIV-1 reverse transcriptase responsible for degrading the viral RNA strand within the RNA:DNA hybrid during reverse transcription.[2] Inhibition of RNase H represents a promising, yet underexploited, therapeutic strategy. Unlike the polymerase activity of reverse transcriptase, which is the target of widely used nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), no RNase H inhibitors are currently approved for clinical use.[2][3]
Biochemical assays have demonstrated that this compound exhibits a half-maximal inhibitory concentration (IC50) of 0.067 μM against the RNase H enzyme.[1] However, a significant challenge for this class of inhibitors has been translating potent enzymatic inhibition into effective antiviral activity in cell-based assays, often due to poor cell permeability.[1]
Comparative Analysis of Antiretroviral Drug Classes
The following table summarizes the in vitro activity of representative compounds from major antiretroviral drug classes, providing a benchmark against which the potential of novel inhibitors like this compound can be assessed. It is important to note that direct comparative studies including this compound are not yet available in published literature. The data presented for the RNase H inhibitor class is representative of compounds that have shown cell-based activity.
| Drug Class | Representative Drug | Mechanism of Action | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| RNase H Inhibitor | Compound 13 (N'-(2-hydroxy-benzylidene)-3,4,5-trihydroxybenzoylhydrazone) | Inhibits the RNase H domain of reverse transcriptase, preventing degradation of the viral RNA template. | IC50: 6.9, EC50: 10.1 | >100 | >9.9 |
| NRTI | Zidovudine (AZT) | Chain terminator; competitively inhibits reverse transcriptase polymerase activity after incorporation into viral DNA. | EC50: 0.004-0.13 | >100 | >769 |
| NNRTI | Nevirapine | Binds to an allosteric site on reverse transcriptase, inducing a conformational change that inhibits polymerase activity. | EC50: 0.01-0.2 | 29-200 | >145 |
| Protease Inhibitor (PI) | Saquinavir | Inhibits HIV-1 protease, preventing the cleavage of viral polyproteins and maturation of new virions. | EC50: 0.001-0.005 | >100 | >20,000 |
| Integrase Strand Transfer Inhibitor (INSTI) | Raltegravir | Blocks the catalytic activity of integrase, preventing the integration of viral DNA into the host cell genome. | EC50: 0.002-0.017 | >100 | >5,882 |
| Entry Inhibitor (CCR5 Antagonist) | Maraviroc | Blocks the CCR5 co-receptor on the host cell surface, preventing viral entry. | EC50: 0.001-0.005 | >100 | >20,000 |
Note: IC50 (half-maximal inhibitory concentration) measures enzymatic inhibition, while EC50 (half-maximal effective concentration) measures the concentration required to inhibit viral replication in cell culture by 50%. CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI) is a crucial measure of a drug's therapeutic window.
For this compound, a CC50 value of 24.7 µM has been reported in MT-4 cells.[1] To be considered a viable candidate for further development, a corresponding EC50 value in a relevant cell-based assay would be required to calculate its selectivity index.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the processes for evaluating these antiviral agents, the following diagrams are provided.
Caption: HIV-1 lifecycle and targets of antiretroviral drugs.
Caption: Experimental workflow for benchmarking novel HIV-1 inhibitors.
Experimental Protocols
A critical aspect of benchmarking is the use of standardized and reproducible experimental protocols. Below are methodologies for key in vitro assays used to determine the efficacy and toxicity of anti-HIV-1 compounds.
Cell-Based Antiviral Activity Assay (EC50 Determination)
This protocol is designed to measure the concentration of a compound required to inhibit HIV-1 replication by 50% in a susceptible cell line.
-
Cell Line: MT-4 cells (a human T-cell leukemia line highly susceptible to HIV-1 infection).
-
Virus: HIV-1 (e.g., laboratory-adapted strain IIIB or a clinical isolate).
-
Procedure:
-
Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a reference drug (e.g., Zidovudine).
-
Add the diluted compounds to the wells containing the MT-4 cells.
-
Infect the cells with a pre-titered amount of HIV-1 stock, typically at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Include control wells with infected/untreated cells (virus control) and uninfected/untreated cells (cell control).
-
Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, measure the extent of viral replication. This can be done by quantifying the p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by assessing the cytopathic effect (CPE) of the virus on the cells using a cell viability assay like MTT.
-
The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (CC50 Determination)
This protocol assesses the toxicity of the compound to the host cells.
-
Cell Line: MT-4 cells (or the same cell line used for the antiviral assay).
-
Procedure:
-
Seed MT-4 cells in a 96-well plate as described for the antiviral assay.
-
Add serial dilutions of the test compound to the wells. Crucially, no virus is added in this assay.
-
Include control wells with untreated cells.
-
Incubate the plates for the same duration as the antiviral assay (4-5 days).
-
Assess cell viability using a suitable method, such as the MTT assay, which measures the metabolic activity of living cells.
-
The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
RNase H Enzymatic Assay (IC50 Determination)
This biochemical assay directly measures the inhibition of the RNase H enzyme.
-
Reagents: Recombinant HIV-1 reverse transcriptase, a synthetic RNA:DNA hybrid substrate labeled with a fluorophore and a quencher.
-
Procedure:
-
The assay is typically performed in a 384-well plate format.
-
The RNA:DNA substrate is designed such that the fluorescence is quenched when the substrate is intact.
-
Add the recombinant HIV-1 reverse transcriptase to the wells containing an appropriate reaction buffer.
-
Add serial dilutions of the test compound (e.g., this compound).
-
Initiate the reaction by adding the fluorogenic RNA:DNA substrate.
-
As the RNase H activity of the reverse transcriptase degrades the RNA strand, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
The reaction is monitored in real-time using a fluorescence plate reader.
-
The rate of the reaction is proportional to the enzyme activity. The IC50 is the concentration of the inhibitor that reduces the enzymatic activity by 50%.
-
Conclusion
This compound, as a representative of the novel class of RNase H inhibitors, presents an intriguing new avenue for antiretroviral therapy. Its potent enzymatic inhibition highlights its potential. However, for a comprehensive assessment of its therapeutic viability, it is imperative to obtain robust cell-based data, specifically its EC50 value, to determine its selectivity index. Direct, head-to-head comparative studies with clinically approved antiretrovirals using standardized protocols will be the definitive measure of its promise. The methodologies and comparative data presented in this guide provide a framework for such future evaluations, which are essential for advancing the development of the next generation of HIV-1 inhibitors.
References
Confirming the Target Engagement of HIV-1 Inhibitor-45: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HIV-1 inhibitor-45, a potent RNase H inhibitor, with other classes of antiretroviral agents. By examining quantitative data from various experimental assays, this document aims to objectively assess the target engagement of these inhibitors and provide detailed methodologies for key experiments.
Executive Summary
This compound demonstrates potent inhibition of the viral RNase H enzyme, a critical component of the reverse transcriptase complex. This guide compares its target engagement profile with established classes of HIV-1 inhibitors, including entry inhibitors, reverse transcriptase inhibitors (NRTIs and NNRTIs), integrase inhibitors, and protease inhibitors. The comparative data, presented in the following sections, is crucial for understanding the relative efficacy and mechanism of action of these diverse antiviral compounds.
Comparative Analysis of Target Engagement
The following tables summarize the quantitative data on the target engagement of this compound and representative alternative inhibitors. The data includes IC50 values, dissociation constants (Kd), and thermodynamic parameters, providing a multi-faceted view of inhibitor potency and binding characteristics.
Table 1: Comparative Inhibitory Potency (IC50) of HIV-1 Inhibitors
| Inhibitor Class | Target | Representative Inhibitor(s) | IC50 (nM) | Reference(s) |
| RNase H Inhibitor | Reverse Transcriptase (RNase H domain) | This compound | 67 | [1] |
| β-thujaplicinol | 200 | [2] | ||
| Compound 13 | 45 | [2] | ||
| Entry Inhibitor | gp120 | Fostemsavir | - | [3] |
| CCR5 | Maraviroc | - | [3] | |
| gp41 | Enfuvirtide | - | [3] | |
| Reverse Transcriptase Inhibitor (NRTI) | Reverse Transcriptase (polymerase domain) | Zidovudine (AZT) | - | - |
| Lamivudine (3TC) | - | - | ||
| Reverse Transcriptase Inhibitor (NNRTI) | Reverse Transcriptase (allosteric site) | Nevirapine | 19 | [4] |
| Efavirenz | - | - | ||
| Integrase Inhibitor | Integrase | Raltegravir | - | - |
| Dolutegravir | 7.4 | [3] | ||
| Bictegravir | 7.5 | [3] | ||
| Protease Inhibitor | Protease | Amprenavir | - | [5] |
| Ritonavir | - | [6] | ||
| Lopinavir | - | - | ||
| Capsid Inhibitor | Capsid | Lenacapavir (GS-6207) | 0.1 (in MT-4 cells) | [7] |
| GS-CA1 | 0.24 (in T cells) | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Binding Affinity (Kd) of HIV-1 Inhibitors
| Inhibitor Class | Target | Representative Inhibitor(s) | Kd (nM) | Method | Reference(s) |
| RNase H Inhibitor | Reverse Transcriptase (RNase H domain) | Thioaptamer R12-2 | 70 | Gel Shift Assay | [8] |
| Reverse Transcriptase Inhibitor (NNRTI) | Reverse Transcriptase | Nevirapine | 19 | Pre-steady-state kinetics | [4] |
| O-TIBO | 3000 | Pre-steady-state kinetics | [4] | ||
| Cl-TIBO | 200 | Pre-steady-state kinetics | [4] | ||
| Protease Inhibitor | Protease | Amprenavir | 0.39 | ITC | [9] |
| TMC114 | 0.0045 | ITC | [9] | ||
| Capsid Inhibitor | Capsid | Lenacapavir (WT) | - | SPR | [10] |
| Lenacapavir (Q67H mutant) | ~5-fold reduction in affinity | SPR | [10] | ||
| Lenacapavir (N74D mutant) | ~20-fold reduction in affinity | SPR | [10] |
Table 3: Thermodynamic Parameters of Inhibitor Binding
| Inhibitor Class | Target | Representative Inhibitor(s) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Method | Reference(s) | |---|---|---|---|---|---|---| | Protease Inhibitor | Protease | Amprenavir (WT) | - | - | - | ITC |[5] | | | | TMC-126 (WT) | -15.6 | -12.0 | -3.6 | ITC |[5] | | | | Atazanavir (WT) | -14.35 | - | - | Fluorescence Quenching |[6] | | | | Tipranavir (WT) | -13.19 | - | - | Fluorescence Quenching |[6] | | | | Amprenavir (mutant) | -13.12 | - | - | Fluorescence Quenching |[6] | | | | Ritonavir (mutant) | -12.96 | - | - | Fluorescence Quenching |[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
RNase H Activity Assay
This assay measures the ability of a compound to inhibit the RNase H activity of HIV-1 reverse transcriptase.
-
Principle: A fluorogenic substrate consisting of an RNA strand labeled with a fluorophore and a complementary DNA strand labeled with a quencher is used. In the intact hybrid, the quencher suppresses the fluorescence. Upon cleavage of the RNA strand by RNase H, the fluorophore is released from the proximity of the quencher, resulting in an increase in fluorescence.
-
Reagents:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Fluorogenic RNA/DNA hybrid substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) and controls
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the assay buffer, the fluorogenic substrate, and the test compound.
-
Initiate the reaction by adding HIV-1 RT.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 490/520 nm).
-
Calculate the percent inhibition and determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between an inhibitor and its target protein.
-
Principle: The target protein is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).
-
Procedure:
-
Immobilize the target protein (e.g., HIV-1 capsid protein) onto a sensor chip.
-
Prepare a series of concentrations of the inhibitor (analyte).
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the association phase (binding) and dissociation phase (wash-out).
-
Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes that occur upon binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the inhibitor is titrated into a solution of the target protein in a microcalorimeter. The heat released or absorbed during the binding event is measured.
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
Prepare solutions of the target protein and the inhibitor in the same buffer.
-
Load the protein solution into the sample cell and the inhibitor solution into the titration syringe.
-
Perform a series of small injections of the inhibitor into the protein solution.
-
Measure the heat change after each injection.
-
Integrate the heat signals and plot them against the molar ratio of inhibitor to protein.
-
Fit the data to a binding model to determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
-
Principle: The binding of a drug to its target protein can increase the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than drug-bound proteins. The amount of soluble protein remaining at different temperatures can be quantified to determine the extent of target engagement.
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detect the amount of soluble target protein in the supernatant using methods such as Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to HIV-1 inhibition.
Caption: HIV-1 lifecycle and targets of different inhibitor classes.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Active site and allosteric inhibitors of the ribonuclease H activity of HIV reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and thermodynamic characterisation of HIV-protease inhibitors against E35D↑G↑S mutant in the South African HIV-1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GS-CA Compounds: First-In-Class HIV-1 Capsid Inhibitors Covering Multiple Grounds [frontiersin.org]
- 8. Combinatorial Selection, Inhibition and Antiviral Activity of DNA Thioaptamers Targeting the RNase H Domain of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: HIV-1 Inhibitor-45 Versus Approved Antiretroviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational HIV-1 inhibitor-45 against a panel of currently approved antiretroviral drugs. The following sections detail the molecular target of this compound, its in vitro efficacy, and a direct comparison with established agents from various drug classes. All quantitative data is summarized in tabular format for ease of reference, and detailed experimental protocols for the cited assays are provided.
Overview of this compound
This compound is an experimental compound identified as a potent inhibitor of the HIV-1 Ribonuclease H (RNase H) enzyme. RNase H is a critical component of the viral reverse transcriptase and is essential for the degradation of the viral RNA template during the synthesis of proviral DNA. By targeting this distinct enzymatic activity, this compound represents a novel mechanism of action compared to many currently approved antiretroviral drugs.
Comparative In Vitro Efficacy
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and a selection of approved HIV-1 inhibitors. To facilitate a direct comparison, data obtained using the MT-4 human T-cell line are prioritized where available, as this is the cell line in which the primary data for this compound was generated.
Table 1: In Vitro Activity of this compound
| Compound | Target | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | RNase H | MT-4 | 0.067[1] | 24.7[1] | 368.7 |
Table 2: Comparative In Vitro Activity of Approved HIV-1 Inhibitors
| Drug Class | Compound | Target | Cell Line | IC50 / EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Protease Inhibitor | Darunavir | Protease | MT-2 | - | >100 | - |
| Lopinavir | Protease | PBMC | 6.5 | - | >105 | |
| Saquinavir | Protease | MT-4 | 37.7[2] | >100 | >2650 | |
| Integrase Inhibitor | Raltegravir | Integrase | MT-4 | - | >100 | - |
| Dolutegravir | Integrase | MT-4 | 0.71 | >100 | >140,845 | |
| Elvitegravir | Integrase | MT-4 | - | >50 | - | |
| NRTI | Tenofovir Alafenamide (TAF) | Reverse Transcriptase | MT-4 | 5 | 4,700 | 940 |
| Zidovudine (AZT) | Reverse Transcriptase | MT-4 | 0.4 (nM) | >100 | >250,000 | |
| NNRTI | Efavirenz | Reverse Transcriptase | MT-4 | 1.7 | 48 | 28,235 |
| Entry Inhibitor | Maraviroc | CCR5 | PM-1 | 2.0 | >10 | >5,000 |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are often used interchangeably in antiviral assays. The specific value reported in the cited literature is used here. Cell lines and experimental conditions can influence these values.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol is a standard method for determining the antiviral efficacy of a compound against HIV-1.
-
Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Virus Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for 5 days at 37°C.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring the activity of viral reverse transcriptase in the culture supernatant or by quantifying the amount of viral p24 antigen using an ELISA assay.
-
IC50/EC50 Determination: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated as the compound concentration that reduces viral replication by 50% compared to the untreated virus control.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that is toxic to the host cells.
-
Cell Seeding: MT-4 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for 5 days at 37°C, mirroring the duration of the antiviral assay.
-
Cell Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The absorbance is measured using a microplate reader, and the 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
HIV-1 RNase H Inhibition Assay (Fluorometric)
This is a biochemical assay to specifically measure the inhibition of the RNase H enzymatic activity.
-
Reaction Mixture: A reaction mixture is prepared containing a recombinant HIV-1 reverse transcriptase enzyme, a fluorescently labeled RNA/DNA hybrid substrate, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction is incubated at 37°C to allow for enzymatic cleavage of the RNA strand of the hybrid substrate.
-
Fluorescence Detection: Cleavage of the RNA strand separates a fluorophore from a quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a fluorescence plate reader.
-
IC50 Determination: The IC50 value is determined as the concentration of the inhibitor that reduces the RNase H activity by 50% compared to the enzyme control without any inhibitor.
HIV-1 Protease Inhibition Assay (Fluorometric)
This biochemical assay measures the specific inhibition of the HIV-1 protease enzyme.
-
Reaction Components: The assay is typically performed in a 96-well plate containing recombinant HIV-1 protease, a fluorogenic substrate (a peptide containing a cleavage site for the protease flanked by a fluorophore and a quencher), and the test inhibitor at various concentrations.[3][4][5][6][7]
-
Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.[3][5]
-
Fluorescence Measurement: Cleavage of the substrate by the protease separates the fluorophore from the quencher, leading to an increase in fluorescence. The fluorescence is monitored kinetically using a microplate reader with excitation and emission wavelengths typically around 330 nm and 450 nm, respectively.[3][5]
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase. The IC50 value is calculated as the inhibitor concentration that causes a 50% reduction in the protease activity compared to the control without the inhibitor.
Visualizations
The following diagrams illustrate key concepts and experimental workflows relevant to the evaluation of HIV-1 inhibitors.
References
- 1. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. abcam.com [abcam.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. abcam.cn [abcam.cn]
- 6. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
Validating the Specificity of HIV-1 Inhibitor-45 for RNase H: A Comparative Guide
The ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) is an essential function for viral replication, making it a critical target for novel antiretroviral therapies.[1][2] Unlike the polymerase activity of RT, which is the target of many current drugs, there are no approved therapeutics that specifically inhibit RNase H.[1][2][3] This guide provides a comparative analysis of HIV-1 inhibitor-45, a potent RNase H inhibitor, and evaluates its specificity against other known inhibitors.
Introduction to HIV-1 RNase H Inhibition
HIV-1 RT is a multifunctional enzyme with both DNA polymerase and RNase H activities. The RNase H domain is responsible for degrading the viral RNA template from the newly synthesized RNA:DNA hybrid during reverse transcription.[1][4] This process is crucial for the completion of double-stranded viral DNA synthesis, which is a prerequisite for integration into the host genome. Inhibitors targeting the RNase H active site often work by chelating the two essential divalent metal ions (typically Mg²⁺) required for catalysis.[1][5] A significant challenge in developing these inhibitors is ensuring their specificity for the viral enzyme over host cellular enzymes like human RNase H1 and H2, and other viral enzymes with similar active site structures, such as HIV integrase (IN).[1][6]
Comparative Performance of RNase H Inhibitors
The following table summarizes the inhibitory activity and cytotoxicity of this compound and other notable RNase H inhibitors. Specificity is assessed by comparing the 50% inhibitory concentration (IC₅₀) against HIV-1 RNase H to its activity against other enzymes and its 50% cytotoxic concentration (CC₅₀).
| Inhibitor Class | Compound | HIV-1 RNase H IC₅₀ (µM) | HIV-1 Polymerase IC₅₀ (µM) | Human RNase H IC₅₀ (µM) | HIV-1 Integrase IC₅₀ (µM) | Antiviral EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Notes |
| Unknown | This compound | 0.067 | N/A | N/A | N/A | Present | 24.7 | Potent RNase H inhibitor with observed antiviral activity. However, it exhibits poor cell permeability.[7] |
| Tropolone | β-thujaplicinol | 0.21 | No inhibition | ~6.3 (30-fold less) | >2 (10-fold less) | No activity | N/A | Specific for HIV-1 RNase H over human and E. coli RNase H and RT polymerase activity.[1][4][5] Lacks antiviral activity in cell culture, possibly due to poor cell uptake. |
| N-acylhydrazone | Compound 13 | 3.6 | 81 | N/A | N/A | 10.1 | >100 | Demonstrates selectivity for RNase H over polymerase activity and is active against NNRTI-resistant HIV-1 variants.[8] |
| 1-Hydroxy-pyridopyrimidinone | GSK5750 | 0.33 | No inhibition | N/A | N/A | N/A | N/A | Specific inhibitor of HIV-1 RNase H that does not affect E. coli RNase H or RT polymerase activity.[9] Shows slow dissociation from the enzyme. |
| Dihydroxynaphthyridinone | MK1 | Sub-µM | N/A | N/A | Sub-µM | 2.5 | N/A | Dual inhibitor of RNase H and integrase, making its antiviral effect not solely attributable to RNase H inhibition.[1] |
| N-hydroxyimides | Various | Active | N/A | Highly selective vs E.coli | N/A | No activity | N/A | Among the first compounds designed to chelate active site metal ions.[4] Highly selective but lack cell-based antiviral activity. |
N/A: Data not available from the provided search results.
Experimental Protocols
Validating the specificity of an RNase H inhibitor requires a series of biochemical and cell-based assays.
In Vitro RNase H Inhibition Assay (Polymerase-Independent)
This assay directly measures the ability of a compound to inhibit the RNase H cleavage activity of purified HIV-1 RT.
-
Principle: A synthetic substrate consisting of a fluorescein-labeled RNA strand annealed to a Dabcyl-labeled DNA strand is used. In its intact state, the Dabcyl quencher suppresses the fluorescein signal. When RNase H cleaves the RNA strand, the fluorescein-labeled fragment is released, resulting in an increase in fluorescence.[10][11][12]
-
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl), salts (e.g., 60 mM KCl), and a divalent cation (e.g., 6 mM MgCl₂).
-
Add the purified HIV-1 RT enzyme to the mixture.
-
Introduce the inhibitor compound at various concentrations. An equivalent volume of DMSO is used as a control.
-
Initiate the reaction by adding the RNA/DNA hybrid substrate.
-
Monitor the increase in fluorescence over time using a fluorometer.
-
Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
-
In Vitro Polymerase Inhibition Assay
This assay is performed to determine if the inhibitor also affects the DNA polymerase activity of RT, which is a key measure of specificity.
-
Principle: This assay measures the incorporation of nucleotides into a new DNA strand using an RNA or DNA template. Quantification can be done using fluorescent DNA-binding dyes like PicoGreen.[12]
-
Protocol:
-
Prepare a reaction mixture similar to the RNase H assay but including dNTPs and a suitable primer/template.
-
Add the HIV-1 RT enzyme and the inhibitor at various concentrations.
-
Incubate the reaction to allow for DNA synthesis.
-
Stop the reaction and quantify the amount of double-stranded DNA produced using a fluorescent dye.
-
Calculate the IC₅₀ for polymerase activity.
-
Cellular Antiviral Assay
This assay determines the inhibitor's efficacy in a biological context by measuring its ability to block HIV-1 replication in cell culture.
-
Principle: Human T-cell lines (e.g., MT-4) are infected with HIV-1 in the presence of the inhibitor. The effectiveness of the compound is measured by the reduction in viral replication, often quantified by p24 antigen levels or reverse transcriptase activity in the supernatant.
-
Protocol:
-
Seed cells (e.g., MT-4 cells) in a multi-well plate.
-
Add the inhibitor at various concentrations.
-
Infect the cells with a known amount of HIV-1.
-
Incubate for several days.
-
Measure a marker of viral replication (e.g., p24 antigen ELISA).
-
Simultaneously, assess cell viability using a method like MTT assay to determine the CC₅₀.
-
Calculate the 50% effective concentration (EC₅₀).
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz help to illustrate the complex processes involved in inhibitor validation.
Caption: Workflow for validating an HIV-1 RNase H inhibitor.
Caption: Desired specificity profile for an ideal RNase H inhibitor.
Caption: Role of RNase H in the HIV-1 reverse transcription process.
Conclusion
This compound is a highly potent inhibitor of the HIV-1 RNase H enzyme in biochemical assays.[7] Its specificity profile, particularly concerning human RNase H and HIV-1 polymerase, requires further characterization to be fully validated. While it demonstrates antiviral activity, its poor cell permeability presents a significant hurdle for clinical development.[7] In comparison, other inhibitors like β-thujaplicinol show excellent specificity but lack cellular activity, whereas compounds like the N-acylhydrazone 'Compound 13' offer a more balanced profile of specificity and antiviral efficacy.[1][8] The development of effective RNase H inhibitors will depend on achieving a balance between high potency, exquisite specificity against off-targets, and favorable pharmacokinetic properties to ensure efficacy in a cellular context.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity | Semantic Scholar [semanticscholar.org]
- 3. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of HIV-1 Reverse Transcriptase with the Inhibitor β-thujaplicinol Bound at the RNase H Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting HIV-1 RNase H: N’-(2-Hydroxy-benzylidene)-3,4,5-Trihydroxybenzoylhydrazone as Selective Inhibitor Active against NNRTIs-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the Ribonuclease H Activity of HIV-1 Reverse Transcriptase by GSK5750 Correlates with Slow Enzyme-Inhibitor Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 11. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]
- 12. Structural and Inhibition Studies of the RNase H Function of Xenotropic Murine Leukemia Virus-Related Virus Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of HIV-1 Inhibitor-45 and Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential synergistic effects of HIV-1 inhibitor-45 with other antiretroviral compounds. While direct experimental data on the synergistic interactions of this compound is not yet publicly available, this document leverages existing research on the broader class of HIV-1 Ribonuclease H (RNase H) inhibitors to project potential synergistic combinations and provide a framework for future research.
This compound, also identified as compound IA-6, is a potent inhibitor of the HIV-1 RNase H enzyme with a half-maximal inhibitory concentration (IC50) of 0.067 μM.[1] Although it demonstrates antiviral activity, its poor cell permeability presents a challenge for its development as a standalone therapeutic.[1] Combining it with other antiretroviral agents could enhance its efficacy and potentially overcome its permeability limitations.
Mechanism of Action: HIV-1 RNase H Inhibition
HIV-1 RNase H is a crucial enzyme in the viral replication cycle, responsible for degrading the RNA strand of RNA:DNA hybrids created during reverse transcription.[2][3][4] Inhibition of RNase H prevents the proper formation of double-stranded viral DNA, a necessary step for integration into the host genome. This mechanism is distinct from that of many other antiretroviral drugs, such as reverse transcriptase inhibitors (RTIs) and protease inhibitors, creating a strong basis for synergistic interactions.
dot
Caption: HIV-1 replication cycle and points of intervention for different antiretroviral drug classes.
Potential Synergistic Combinations with HIV-1 RNase H Inhibitors
Based on studies of other HIV-1 RNase H inhibitors, the most promising synergistic partners for this compound are likely to be non-nucleoside reverse transcriptase inhibitors (NNRTIs). This synergy is thought to arise from their distinct binding sites and mechanisms of action on the reverse transcriptase enzyme. While RNase H inhibitors target the RNase H active site, NNRTIs bind to an allosteric pocket, both ultimately disrupting the reverse transcription process.
Below is a table summarizing experimental data from studies on other RNase H inhibitors, which can serve as a predictive model for future studies with this compound.
Table 1: Synergistic Effects of HIV-1 RNase H Inhibitors with Other Antiretroviral Drugs
| RNase H Inhibitor | Combination Drug | Drug Class | Cell Line | Assay Method | Combination Index (CI) | Synergy Level | Reference |
| Diketo Acid (DKA) | Nevirapine | NNRTI | - | Reverse Transcription Assay | < 1 | Synergistic | [5] |
| β-thujaplicinol | Lamivudine (3TC) | NRTI | HepG2-derived | HBV DNA Synthesis | < 1 | Synergistic | [6] |
| Various RNHIs | AZT | NRTI | - | HIV-1 Replication Assay | - | Increased AZT Susceptibility | [7] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
To rigorously evaluate the synergistic potential of this compound, standardized experimental protocols are essential. The following outlines key assays for determining antiviral efficacy and synergy.
In Vitro HIV-1 Replication Assay (p24 ELISA)
This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.
Protocol:
-
Cell Culture: Seed target cells (e.g., MT-4, CEM-SS, or TZM-bl) in 96-well plates.
-
Drug Treatment: Add serial dilutions of this compound, the combination drug, and the combination of both to the cells.
-
Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3).
-
Incubation: Incubate the plates for 4-7 days at 37°C.
-
p24 Quantification: Collect the cell culture supernatant and quantify the p24 antigen concentration using a commercial ELISA kit.[7][8][9][10][11]
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each drug and the combination.
dot
Caption: Experimental workflow for the in vitro HIV-1 replication assay using p24 ELISA.
Synergy Analysis: Combination Index (CI) Method
The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a widely accepted method for quantifying drug interactions.
Protocol:
-
Dose-Response Curves: Generate dose-response curves for each drug individually and in combination at a constant ratio.
-
Median-Effect Plot: Linearize the dose-response curves using the median-effect equation.
-
CI Calculation: Calculate the CI value at different effect levels (e.g., 50%, 75%, and 90% inhibition) using specialized software (e.g., CompuSyn).[12]
The general equation for the combination index for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (x).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect (x).
-
dot
Caption: Logical flow for the calculation and interpretation of the Combination Index (CI).
Conclusion and Future Directions
While this compound shows promise as a novel antiretroviral agent, its full potential may be realized in combination therapies. The existing data on other HIV-1 RNase H inhibitors strongly suggest that combinations with NNRTIs are likely to be synergistic. Further in vitro studies are crucial to confirm these predictions for this compound and to identify the most effective combination partners. Such research will be instrumental in guiding the preclinical and clinical development of this and other compounds in its class, ultimately contributing to the arsenal of therapies available to combat HIV-1.
References
- 1. digital.csic.es [digital.csic.es]
- 2. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldengatebio.com [goldengatebio.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
